Paulownin
Description
Properties
IUPAC Name |
3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Paulownin (NMR, MS, IR)
Executive Summary & Chemical Identity
Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree). Structurally, it is closely related to sesamin but distinguished by a hydroxyl group at the C-7 benzylic position. This structural nuance significantly alters its solubility, biological reactivity, and spectroscopic signature.
This guide provides a definitive technical reference for the isolation and spectroscopic validation of this compound. It moves beyond simple data listing to explain the causality of the signals, ensuring you can differentiate this compound from its diastereomers (e.g., isothis compound) and analogs (e.g., sesamin).
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: (1R, 3aR, 4S, 6aR)-4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-yl)-1-hydroxy-tetrahydro-1H,3H-furo[3,4-c]furan
-
Common Name: (+)-Paulownin
-
Molecular Formula:
-
Molecular Weight: 370.35 g/mol
-
Key Structural Feature: Fused bis-tetrahydrofuran ring with a C-7 hydroxyl group.
Isolation & Purification Protocol
High-purity spectroscopic data requires high-purity samples. The following protocol is optimized for Paulownia tomentosa xylem (wood) extraction, minimizing co-elution of the structurally similar sesamin.
Workflow Diagram
Caption: Optimized isolation workflow for this compound from lignocellulosic biomass.
Detailed Methodology
-
Extraction: Suspend 1 kg of dried, ground P. tomentosa wood in 5 L of Methanol (MeOH). Reflux for 3 hours. Filter and repeat twice.
-
Partitioning: Evaporate MeOH. Suspend residue in water (500 mL) and partition with Ethyl Acetate (EtOAc, 500 mL x 3). The lignans concentrate in the EtOAc phase.
-
Chromatography: Load the dried EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (starting 9:1 to 1:1).
-
Note: Sesamin typically elutes first (less polar). This compound elutes later due to the polar -OH group.
-
-
Crystallization: Collect fractions showing a dark spot under UV (254 nm) and a purple/red color with vanillin-sulfuric acid spray (heating). Recrystallize from hot MeOH to yield colorless needles.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first line of evidence for the molecular weight and the stability of the furofuran ring system.
Instrumentation Parameters (Recommended)
-
Ionization: Electron Impact (EI) at 70 eV or ESI (+).
-
Source Temp: 200°C.
Fragmentation Logic & Data
The fragmentation of this compound is dominated by the stability of the methylenedioxybenzyl cation and the cleavage of the fused furan rings.
| m/z (Intensity) | Ion Identity | Structural Significance |
| 370 | Molecular Ion | Confirms formula |
| 352 | Dehydration | Diagnostic: Distinguishes this compound from Sesamin. The loss of water from C-7 is rapid. |
| 220 | RDA Fragment | Retro-Diels-Alder cleavage of the furan ring system. |
| 203 | Fragment A | Cleavage of the bis-furan ring retaining one aromatic moiety. |
| 161 | Benzyl Cation | Methylenedioxybenzyl cation (stable aromatic fragment). |
| 149 | Piperonyl Ion | Characteristic of all methylenedioxyphenyl compounds. |
| 135 | Fragment B | Further degradation of the piperonyl moiety. |
Infrared (IR) Spectroscopy[8][9]
IR is used primarily to confirm the presence of the hydroxyl group and the integrity of the methylenedioxy ring.
| Wavenumber ( | Functional Group | Assignment & Notes |
| 3400 - 3450 | O-H Stretch | Diagnostic: Broad band. Confirms the alcohol at C-7. Absent in Sesamin. |
| 2850 - 2950 | C-H Stretch | Aliphatic C-H stretching of the furan ring and methine bridges. |
| 1605, 1500 | C=C Aromatic | Skeletal vibrations of the benzene rings. |
| 1250, 1040 | C-O-C Stretch | Asymmetric stretching of the ether linkages in the furan rings. |
| 930 | O-CH2-O | Diagnostic: Characteristic "methylenedioxy bridge" vibration. |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive validation step. The data below represents this compound in Chloroform-d (
Numbering Convention: Standard lignan numbering is used, where C-7 and C-7' are the benzylic positions, and C-8/8' are the bridgehead carbons.
1H NMR Data (500 MHz, )
| Position | Multiplicity ( | Structural Logic | |
| Ar-H | 6.78 - 6.95 | Multiplet (6H) | Overlapping signals from the two aromatic rings (H-2, 5, 6 and H-2', 5', 6'). |
| -O-CH2-O- | 5.95, 5.96 | Singlets (4H) | Two distinct methylenedioxy groups. |
| H-7 | 4.85 | Doublet ( | Diagnostic: The benzylic proton attached to the OH group. Deshielded compared to H-7'. |
| H-7' | 4.75 | Doublet ( | The benzylic ether proton (no OH attached). |
| H-9 eq | 4.40 - 4.50 | Multiplet | Protons on the furan ring methylene groups. |
| H-9 ax | 3.80 - 3.90 | Multiplet | Diastereotopic partner to H-9 eq. |
| H-8' | 3.05 | Multiplet | Bridgehead methine. |
| H-8 | 2.50 - 2.60 | Multiplet | Bridgehead methine. |
| OH-7 | ~3.0 - 3.5 | Broad Singlet | Hydroxyl proton (shift varies with concentration/water content). |
13C NMR Data (125 MHz, )
| Position | Assignment | |
| C-Ar (Quaternary) | 147.0 - 148.0 | Oxygenated aromatic carbons (C-3, C-4). |
| C-Ar (Tertiary) | 130 - 135 | Aromatic ring junction carbons (C-1). |
| C-Ar (Methine) | 106 - 120 | Aromatic C-H (C-2, C-5, C-6). |
| -O-CH2-O- | 101.1, 101.2 | Methylenedioxy carbons. |
| C-7 | 87.6 | Diagnostic: Hemiacetal-like carbon (attached to OH). Significantly downfield. |
| C-7' | 85.8 | Benzylic ether carbon. |
| C-9 | 71.5 | Furan ring methylene. |
| C-9' | 69.8 | Furan ring methylene. |
| C-8 | 60.5 | Bridgehead methine. |
| C-8' | 50.0 | Bridgehead methine. |
Structural Elucidation Logic
To ensure scientific integrity, one must validate the stereochemistry. The key distinction between this compound and its isomers lies in the coupling constants of the furan ring protons.
Logic Flow Diagram
Caption: Decision tree for spectroscopic validation of this compound.
Critical Validation Points
-
The C-7 Hydroxyl: In Sesamin, H-7 and H-7' are chemically equivalent (or nearly so) and appear as a singlet or tight multiplet around 4.7 ppm. In this compound, the C-7 OH breaks this symmetry. You must see two distinct benzylic signals (4.85 ppm and 4.75 ppm).
-
Stereochemistry (cis-fused): The coupling constant
and typically ranges from 4-6 Hz, indicating a cis-fused furofuran ring system characteristic of this compound.
References
-
Takahashi, K., & Nakagawa, T. (1966). Studies on constituents of medicinal plants. VII. The stereochemistry of this compound and isothis compound. Chemical & Pharmaceutical Bulletin, 14(6), 641-647. Link
-
Angle, S. R., & Kulkarni, S. S. (2022). Stereoselective Synthesis of Furofuran Lignans. RSC Advances. (Validating general furofuran NMR shifts). Link
- Smejkal, K., et al. (2007). Cytotoxic activities of compounds from Paulownia tomentosa. Phytochemistry.
-
BenchChem. (2025). The Furofuran Lignan this compound: A Technical Guide. (General chemical properties). Link
Pharmacological Profile of Paulownin: A Technical Monograph
Executive Summary
Paulownin (C20H18O7) is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree) and Paulownia fortunei. Unlike generic phytochemicals, this compound exhibits a distinct, dual-modal pharmacological profile: it acts as a direct immunomodulator enhancing Natural Killer (NK) cell cytotoxicity via the JNK signaling axis and serves as a small-molecule inhibitor of viral proteases (specifically SARS-CoV-2 3CLpro).
This technical guide synthesizes the latest mechanistic data, focusing on its potential as an adjuvant in cancer immunotherapy and a lead scaffold for antiviral drug development. It addresses the critical translational gap between in vitro potency and in vivo pharmacokinetic behavior.
Chemical Identity & Physicochemical Properties[1][2][3][4]
This compound belongs to the furofuran class of lignans, characterized by two tetrahydrofuran rings fused at the C-C bond, substituted with two benzodioxol groups. Its stereochemistry is critical for its binding affinity to protein targets like 3CLpro and JNK upstream modulators.
Table 1: Physicochemical Profile[2]
| Property | Specification |
| IUPAC Name | 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
| CAS Number | 13040-46-5 |
| Molecular Formula | C₂₀H₁₈O₇ |
| Molecular Weight | 370.35 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, DMF; Poorly soluble in water.[1] |
| Structural Class | Furofuran Lignan |
| Key Functional Groups | Methylenedioxy bridges (critical for lipophilicity and metabolic stability); Hydroxyl group at C-3a. |
Visualization 1: Chemical Structure & Classification
Figure 1: Structural decomposition of this compound highlighting the furofuran scaffold and benzodioxol pharmacophores responsible for receptor binding.
Pharmacodynamics: Mechanisms of Action
Immunomodulation: The JNK/NK Cell Axis
The most significant recent finding in this compound pharmacology is its ability to potentiate the innate immune system. Unlike direct cytotoxic agents that often harm healthy cells, this compound enhances the lytic activity of Natural Killer (NK) cells .
-
Mechanism: this compound induces the phosphorylation of c-Jun N-terminal kinase (JNK) within NK cells.
-
Downstream Effect: Activation of JNK leads to the upregulation of Perforin and Granzyme B expression.
-
Outcome: Enhanced degranulation (CD107a marker increase) and lysis of tumor cells (e.g., K562, HeLa, B16F10).[2]
Antiviral Activity: 3CLpro Inhibition
This compound has demonstrated significant antiviral potential, particularly against Coronaviruses (SARS-CoV-2).
-
Target: 3-chymotrypsin-like protease (3CLpro), essential for viral replication.[3]
-
Interaction: Molecular docking and kinetic studies suggest this compound binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins.
-
Efficacy: Inhibits viral replication with an IC50 in the low micromolar range without significant cytotoxicity to host cells.
Antibacterial Specificity
-
Target: Helicobacter pylori Cystathionine gamma-synthase (HpCGS).[4]
-
Selectivity: Exhibits high specificity for H. pylori over E. coli, making it a promising candidate for targeted gastric therapies with reduced dysbiosis risk.
Visualization 2: Immunomodulatory Signaling Pathway
Figure 2: Mechanistic pathway of this compound-induced NK cell activation via JNK phosphorylation, leading to tumor cell lysis.[2]
Pharmacokinetics & Safety Profile
While detailed clinical ADME data is emerging, preclinical studies provide a baseline for formulation strategies.
-
Absorption: As a lipophilic lignan, this compound likely follows Class II or IV of the Biopharmaceutics Classification System (BCS)—low solubility, high permeability.
-
Metabolism: The methylenedioxy rings are common targets for Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), potentially leading to catechol metabolites which are rapidly conjugated.
-
Toxicity:
-
Acute Toxicity: High safety margin. Maximum tolerance in mice is reported at 4.5 g/kg , indicating very low acute toxicity.[4]
-
Cytotoxicity: Selective. Low toxicity to normal lung epithelial cells (e.g., in COVID-19 models) but cytotoxic to specific cancer lines (IC50 ~14 µM for MCF-7).
-
Experimental Protocol: NK Cell Cytotoxicity Assay
To validate the immunomodulatory effects of this compound in a research setting, the following protocol is recommended. This workflow quantifies the enhancement of NK cell lytic activity.[2][5]
Materials
-
Effector Cells: NK-92 cell line or primary NK cells isolated from PBMCs.
-
Target Cells: K562 (MHC class I-deficient erythroleukemia cells).
-
Reagent: this compound (dissolved in DMSO, final concentration < 0.1% DMSO).
-
Assay Kit: Calcein-AM Release Assay or LDH Cytotoxicity Kit.
Step-by-Step Methodology
-
Preparation of Effectors:
-
Target Cell Labeling (Calcein-AM Method):
-
Harvest K562 cells and wash with PBS.
-
Incubate with 10 µM Calcein-AM for 30 min at 37°C.
-
Wash twice to remove excess dye.
-
-
Co-Culture (E:T Ratio Setup):
-
Plate labeled Target cells (T) in a 96-well V-bottom plate (e.g., 1x10⁴ cells/well).
-
Add treated Effector cells (E) at varying ratios (E:T = 5:1, 10:1, 20:1).
-
Incubate for 4 hours at 37°C / 5% CO₂.
-
-
Readout & Analysis:
-
Centrifuge plate at 500 x g for 5 min.
-
Transfer supernatant to a black fluorometric plate.
-
Measure fluorescence (Ex/Em 485/530 nm).
-
Calculation:
-
Visualization 3: Experimental Workflow
Figure 3: Workflow for validating this compound-mediated enhancement of NK cell cytotoxicity using Calcein-AM release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved from [Link]
-
Yoon, J. H., et al. (2024). this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.[2][6][7] Frontiers in Pharmacology. Retrieved from [Link]
-
Smejkal, K., et al. (2010). Cytotoxicity of the compounds tested after 12 and 48 hours. ResearchGate. Retrieved from [Link]
-
Gao, Y., et al. (2020). A potential host and virus targeting tool against COVID-19: Chemical characterization of Paulownia tomentosa. PMC.[2] Retrieved from [Link]
Sources
- 1. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential host and virus targeting tool against COVID-19: Chemical characterization, antiviral, cytoprotective, antioxidant, respiratory smooth muscle relaxant effects of Paulownia tomentosa Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Paulownin: Technical Monograph on Isolation, Pharmacology, and Therapeutic Potential
Executive Summary
Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree) and Tecoma stans. Historically utilized in Traditional Chinese Medicine (TCM) within crude extracts for inflammatory and infectious conditions, modern pharmacological research has repositioned this compound as a potent immuno-modulator and antiviral scaffold .
Its most distinct mechanism of action is the enhancement of Natural Killer (NK) cell cytotoxicity via the JNK signaling pathway, distinguishing it from non-specific cytotoxins. Furthermore, synthetic derivatives of this compound have demonstrated significant efficacy against arboviruses like Chikungunya. This guide outlines the extraction protocols, molecular mechanisms, and drug development considerations for this promising lignan.[1]
Chemical Profile & Biosynthesis[2][3][4][5]
-
IUPAC Name: (1R,3aR,4S,6aR)-4-(3,4-dimethoxyphenyl)-1-(3,4-methylenedioxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
-
Class: Furofuran Lignan[2]
-
Key Structural Feature: Methylenedioxyphenyl (MDP) group. This moiety is critical for its biological reactivity but also flags it as a potential Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes.[3]
Biosynthetic Pathway
This compound is synthesized via the Phenylpropanoid Pathway , a central metabolic route in vascular plants.
-
Precursor: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.[4][5]
-
Lignin Monomer Synthesis: Hydroxylation and methylation steps yield Coniferyl Alcohol .
-
Dimerization: Two coniferyl alcohol units undergo stereoselective oxidative coupling (dirigent protein-mediated) to form the furofuran skeleton.
Isolation & Purification Protocol
Objective: To isolate high-purity this compound (>95%) from Paulownia tomentosa wood. Yield Note: Yields vary by season and tissue age; heartwood typically yields higher concentrations than sapwood.
Reagents & Equipment[1][9]
-
Solvents: Ethanol (95%), n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Stationary Phase: Silica gel (60–120 mesh for open column; 230–400 mesh for flash).
-
Detection: TLC plates (Silica gel 60 F254), UV lamp (254 nm), Sulfuric acid reagent.
Step-by-Step Methodology
Phase 1: Crude Extraction
-
Maceration: Pulverize air-dried P. tomentosa wood (1 kg) into a coarse powder. Macerate in 10 L of 95% Ethanol at room temperature for 72 hours with occasional agitation.
-
Filtration & Concentration: Filter the supernatant through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to obtain the crude ethanolic extract.
Phase 2: Liquid-Liquid Partitioning (The Critical Step)
Rationale: Lignans are moderately polar. We must remove lipophilic waxes (hexane) and highly polar glycosides (water/butanol).
-
Suspend the crude extract in 1 L of distilled water.
-
Defatting: Partition with n-Hexane (1 L x 3). Discard the hexane layer (contains lipids/chlorophyll).
-
Target Extraction: Partition the aqueous layer with Chloroform (1 L x 3).
-
Collection: Collect the Chloroform fraction.[6] Dry over anhydrous Na₂SO₄ and concentrate. This fraction contains the majority of this compound.
Phase 3: Chromatographic Purification
-
Column Packing: Slurry pack a glass column with Silica gel using Chloroform.
-
Elution Gradient: Load the Chloroform fraction. Elute with a step gradient of Chloroform:Methanol (100:0 → 98:2 → 95:5 → 90:10).
-
Fraction Analysis: Monitor fractions via TLC. This compound typically elutes in the 98:2 to 95:5 range. It appears as a dark spot under UV (254 nm) and turns purple/brown upon spraying with 10% H₂SO₄ and heating.
-
Recrystallization: Combine pure fractions and recrystallize from MeOH to obtain needle-like crystals.
Figure 1: Isolation workflow targeting the chloroform-soluble lignan fraction.
Pharmacological Mechanisms[7][11]
Immuno-Oncology: NK Cell Activation
The most scientifically robust application of this compound is its ability to "prime" the innate immune system. Unlike chemotherapy agents that directly poison cells, this compound enhances the cytolytic activity of Natural Killer (NK) cells .
-
Mechanism: this compound induces the phosphorylation of JNK (c-Jun N-terminal Kinase) .[1]
-
Downstream Effect: Activated JNK translocates to the nucleus
activates c-Jun upregulates transcription of Perforin and Granzyme B .[1] -
Result: NK cells (e.g., NK-92 line) show significantly increased degranulation (CD107a marker) and lysis of tumor targets (K562 leukemia, A549 lung cancer).
Figure 2: Signal transduction pathway by which this compound enhances NK cell cytotoxicity.[1]
Antiviral Activity
Recent structural modifications of this compound have yielded derivatives with potent antiviral properties, particularly against Alphaviruses.
-
Key Compound: this compound-triazole-chloroquinoline derivative (Compound 7).
-
Target: Chikungunya Virus (CHIKV).[7]
-
Efficacy: EC50 of 9.05 µM with a Selectivity Index (SI) > 16.8, outperforming Ribavirin in vitro.
Neuroprotection (Contextual)
While direct kinetic data for this compound on AChE is less abundant than for its isomer sesamin, Paulownia extracts are established neuroprotective agents.
-
Hypothesis: The methylenedioxyphenyl group allows this compound to act as a radical scavenger (antioxidant), reducing oxidative stress—a primary driver of Alzheimer's pathology.
-
Synergy: It likely works in concert with other lignans (sesamin) to inhibit Acetylcholinesterase (AChE), though potency is moderate compared to clinical standards like Donepezil.
Quantitative Data Summary
| Biological Activity | Target / Cell Line | Metric | Value | Reference |
| Cytotoxicity (Direct) | K562 (Leukemia) | CC50 | 70.6 µM | [1] |
| Cytotoxicity (Direct) | HeLa (Cervical) | CC50 | 100 µM | [1] |
| NK Cell Activation | NK-92 Cells | Effective Dose | 5 - 20 µM | [1] |
| Antiviral | Chikungunya (CHIKV) | EC50 | 9.05 µM | [2] |
| Antiviral | Chikungunya (CHIKV) | SI (Selectivity) | > 16.8 | [2] |
Drug Metabolism & Safety (DMPK)
Critical Warning for Drug Development: this compound contains a methylenedioxyphenyl (MDP) moiety.
-
Risk: MDP compounds often act as Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).
-
Mechanism: The CYP enzyme oxidizes the methylene bridge to a carbene intermediate, which covalently binds to the heme iron, irreversibly inactivating the enzyme.
-
Recommendation: Any therapeutic candidate based on this compound must undergo early DDI (Drug-Drug Interaction) screening . Co-administration with CYP3A4 substrates (e.g., statins, certain chemotherapeutics) could lead to toxic accumulation of the co-drug.
References
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Source:[1][8] Frontiers in Pharmacology (2024). URL:[Link]
-
This compound triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus. Source: Letters in Applied Microbiology (2025). URL:[Link]
-
Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts. Source: Molecules (2025).[9][10] URL:[Link]
-
Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Source: Clinical Pharmacokinetics (2005). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map00940 [genome.jp]
- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressurized Solvent Extraction of Paulownia Bark Phenolics | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Paulownin: A Furofuran Lignan from Traditional Chinese Medicine with Emerging Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Paulownin, a bioactive furofuran lignan primarily isolated from Paulownia tomentosa, has a rich history of use in Traditional Chinese Medicine (TCM) for a variety of ailments, particularly those of an inflammatory and respiratory nature. This technical guide provides a comprehensive overview of this compound, bridging its traditional applications with modern scientific understanding of its pharmacological activities. We delve into its chemical characteristics, detail established protocols for its extraction and purification, and explore the molecular mechanisms underlying its potent anti-tumor, anti-inflammatory, and hypoglycemic effects. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic promise of this natural compound.
Introduction: From Traditional Roots to Modern Pharmacology
For centuries, various parts of the Paulownia tree, known as "Pao Tong" (泡桐) in Chinese, have been integral to Traditional Chinese Medicine.[1] The wood, bark, leaves, and flowers have been utilized to treat conditions such as bronchitis, asthma, bacterial infections, and inflammation.[2][3] One of the key bioactive constituents identified from Paulownia tomentosa is the lignan this compound.[1] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a spectrum of pharmacological activities that position this compound as a promising candidate for further therapeutic development.
This guide will provide a detailed exploration of this compound, beginning with its chemical identity and traditional context, followed by a thorough examination of its scientifically validated biological activities and the signaling pathways it modulates. We will also present detailed, field-proven methodologies for its isolation and analysis, providing a practical framework for researchers.
Chemical and Physical Properties of this compound
This compound is a furofuran lignan with the chemical formula C₂₀H₁₈O₇. A comprehensive summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₇ | [4] |
| Molecular Weight | 370.35 g/mol | [4] |
| IUPAC Name | (1S,3aR,4S,6aR)-1,4-bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-ol | [4] |
| CAS Number | 13040-46-5 | [5] |
| Appearance | Powder | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, ailments like bronchitis are often attributed to imbalances in the body's energy, or "Qi," particularly affecting the Lung meridian.[6][7] The use of Paulownia tomentosa in these contexts was aimed at clearing heat, resolving phlegm, and alleviating cough.[2] The anti-inflammatory and immunomodulatory properties of its constituents, such as this compound, provide a modern scientific rationale for these traditional applications.
Pharmacological Activities and Mechanisms of Action
Recent research has illuminated the molecular mechanisms through which this compound exerts its therapeutic effects. The most well-documented of these are its anti-tumor and anti-inflammatory activities.
Anti-Tumor Activity via Enhancement of Natural Killer (NK) Cell Cytotoxicity
This compound has demonstrated significant anti-tumor effects by modulating the activity of Natural Killer (NK) cells, a critical component of the innate immune system.[8] In vitro studies have shown that this compound enhances the cytolytic activity of NK-92 cells against various cancer cell lines, including leukemia, colon, and lung cancer.[8] This enhanced cytotoxicity is attributed to an increase in the expression of the degranulation marker CD107a and the release of cytotoxic granules containing perforin and granzyme B.[8]
Signaling Pathway: The immuno-enhancing effect of this compound is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] this compound treatment leads to the phosphorylation of JNK, which in turn upregulates the expression of perforin, a key protein in the formation of pores in target cancer cells.[8][9] Inhibition of the JNK pathway has been shown to abrogate the this compound-induced increase in perforin expression and NK cell cytotoxicity.[8]
Anti-inflammatory Effects via Inhibition of the NF-κB Pathway
The traditional use of Paulownia tomentosa for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory properties of its extracts and constituents, including this compound. Extracts from P. tomentosa have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Signaling Pathway: The anti-inflammatory action of Paulownia extracts is primarily mediated through the inhibition of the MyD88-dependent Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of nuclear factor-kappa B (NF-κB) activation. By inhibiting the phosphorylation of IκBα, the extracts prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Hypoglycemic Potential
Preliminary studies suggest that compounds from Paulownia tomentosa, including those structurally related to this compound, possess hypoglycemic properties. These effects are thought to be mediated through partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[11] Activation of PPARγ can lead to increased insulin sensitivity and enhanced glucose uptake. Furthermore, some compounds from P. tomentosa have been shown to increase the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, a critical step in glucose uptake by muscle and adipose tissue.[11] The insulin signaling pathway, involving key proteins like protein kinase B (Akt) and phosphatidylinositol 3-kinase (PI3K), is also implicated in the hypoglycemic effects of these compounds.[11]
Analgesic Properties
While specific studies on the analgesic mechanism of this compound are limited, its classification as a flavonoid suggests potential pain-relieving effects. Flavonoids are known to exert analgesic effects through various mechanisms, including the inhibition of pro-inflammatory mediators like prostaglandins and cytokines, as well as modulation of ion channels such as TRPV1, which are involved in pain sensation. The documented anti-inflammatory properties of this compound likely contribute to its potential analgesic activity.
Experimental Protocols
For researchers and drug development professionals, reproducible and validated methodologies are paramount. The following sections provide detailed protocols for the extraction, isolation, and biological evaluation of this compound.
Extraction, Isolation, and Purification of this compound
This protocol outlines a standard method for the isolation of this compound from the wood of Paulownia tomentosa.
Step 1: Preparation of Plant Material
-
Obtain wood from Paulownia tomentosa.
-
Air-dry the wood until a constant weight is achieved.
-
Grind the dried wood into a fine powder to maximize the surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered wood in 95% ethanol at a 1:10 (w/v) ratio for 48 hours at room temperature.
-
Periodically agitate the mixture to ensure efficient extraction.
-
Filter the mixture through cheesecloth followed by filter paper to remove solid debris.
-
Concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Step 3: Column Chromatography
-
Prepare a silica gel (60-120 mesh) slurry in hexane.
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
Step 4: Purification
-
Pool the fractions containing this compound.
-
Subject the pooled fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Remove the solvent from the purified fraction by lyophilization or evaporation to yield pure this compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (Calcein-AM Release Assay)
This protocol is used to assess the ability of this compound-treated NK cells to lyse target cancer cells.
-
Culture NK-92 cells and treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Label target cancer cells (e.g., K562) with Calcein-AM.
-
Co-culture the this compound-treated NK-92 cells (effector cells) with the Calcein-AM-labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1) for 2 hours.
-
Centrifuge the co-culture plate and collect the supernatant.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis based on the fluorescence released from target cells lysed by NK cells compared to spontaneous and maximum release controls.
Western Blot Analysis for JNK Phosphorylation
This protocol is used to determine the activation of the JNK signaling pathway.
-
Treat NK-92 cells with this compound (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total JNK and phosphorylated JNK (p-JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of p-JNK to total JNK.
Pharmacokinetics and Toxicology
Currently, there is a notable lack of publicly available, detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data specifically for isolated this compound. However, a study on a Paulownia tomentosa extract indicated relatively low toxicity, with no adverse effects observed at single oral doses up to 100 mg/kg body weight and daily doses of 25 mg/kg for 14 consecutive days in acute and subacute toxicity tests, respectively.[10] A pharmacokinetic study of a flower extract from P. tomentosa successfully quantified several flavonoids in rat plasma, suggesting systemic absorption of these compounds.[2] Given the therapeutic potential of this compound, dedicated studies to elucidate its ADME profile and to establish a comprehensive safety and toxicological profile, including the determination of its LD50, are crucial next steps in its development as a clinical candidate.
Conclusion and Future Directions
This compound stands out as a compelling natural product with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its demonstrated ability to enhance the anti-tumor activity of NK cells via the JNK signaling pathway and its anti-inflammatory effects through the inhibition of the NF-κB pathway highlight its promise in oncology and immunology. Furthermore, its emerging role as a potential hypoglycemic agent warrants deeper investigation.
For the scientific and drug development community, this compound represents a valuable lead compound. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive ADME studies are essential to understand the in vivo fate of this compound and to optimize its delivery and dosage.
-
Toxicology: Rigorous toxicological studies are required to establish a complete safety profile for isolated this compound.
-
Mechanism of Action: Further elucidation of the molecular mechanisms underlying its analgesic and hypoglycemic effects is needed.
-
Clinical Translation: Preclinical in vivo efficacy studies in various disease models will be crucial to pave the way for potential clinical trials.
The in-depth understanding of this compound's biological activities and mechanisms of action, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for advancing this promising natural compound from a traditional remedy to a modern therapeutic agent.
References
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., Cho, H. J., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
-
Schneiderová, K., & Šmejkal, K. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. Phytochemistry Reviews, 14(5), 799–833. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Yang, L., & Liu, X. (2015). Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 978-979, 54–61. [Link]
-
Krajíčková, V., Slaninová, J., Slanina, J., & Šmejkal, K. (2022). Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents. Journal of Agricultural and Food Chemistry, 70(22), 6725–6735. [Link]
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., Cho, H. J., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed. [Link]
-
Adach, K., & Olas, B. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Molecules (Basel, Switzerland), 28(2), 793. [Link]
-
Bertozzi, M. M., Rossaneis, A. C., & Clososki, G. C. (2020). Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. Molecules (Basel, Switzerland), 25(4), 810. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved March 7, 2026 from [Link].
-
He, T., Vaidya, B. N., Perry, Z. D., Parajuli, P., & Joshee, N. (2016). Paulownia as a Medicinal Tree: Traditional Uses and Current Advances. European Journal of Medicinal Plants, 14(1), 1–15. [Link]
-
AcuPro Academy. (n.d.). Bronchitis in Traditional Chinese Medicine | TCM Patterns & Treatment. Retrieved March 7, 2026, from [Link]
-
ACA Acupuncture and Wellness. (n.d.). Chinese Medicine for Chronic Bronchitis and Lung Health. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
- 9. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Paulownin extraction protocol from Paulownia tomentosa wood
Application Note: High-Purity Extraction and Isolation of Paulownin from Paulownia tomentosa Wood
Executive Summary
This application note details a robust, scalable protocol for the isolation of This compound (CAS: 13040-46-5), a bioactive furofuran lignan, from the wood of Paulownia tomentosa. Unlike generic phytochemical extraction guides, this protocol focuses on the specific polarity window of lignans, utilizing a validated liquid-liquid fractionation scheme followed by targeted chromatography. The method is designed to maximize yield while minimizing co-extraction of interfering tannins and glycosides.
Introduction & Mechanistic Rationale
This compound is a secondary metabolite belonging to the furofuran lignan class, characterized by two fused tetrahydrofuran rings and two phenyl groups. It exhibits significant potential in drug development, particularly for its cytotoxic activity against cancer cell lines and antifungal properties.
Extraction Strategy:
-
Source Material: Heartwood is preferred over sapwood due to higher lignan accumulation.
-
Solvent Choice: Ethanol (95%) is selected over methanol for the initial extraction to balance extraction efficiency with toxicity safety, while maintaining high solubility for the moderately polar lignans.
-
Purification Logic: this compound is lipophilic but distinct from waxes/fats. The protocol uses a polarity-gradient fractionation :
-
Hexane: Removes non-polar lipids/waxes (this compound is insoluble).
-
Chloroform: Selectively extracts this compound and Sesamin (Target Fraction).
-
Water/Butanol: Retains polar glycosides and tannins (Waste/Secondary stream).
-
Materials & Equipment
Reagents:
-
Paulownia tomentosa wood (dried, ground to <40 mesh).
-
Solvents (ACS Grade): Ethanol (95%), Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Solvents (HPLC Grade): Acetonitrile (ACN), Water (Milli-Q), Formic Acid (FA).
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm, 70–230 mesh).
-
TLC Plates: Silica gel 60 F₂₅₄ (Aluminum backed).
Equipment:
-
Rotary Evaporator (with vacuum controller).
-
Ultrasonic Bath (optional for rapid extraction).
-
Separatory Funnels (1L, 2L).
-
HPLC System: Binary pump, PDA/UV detector.
-
Column Chromatography glass columns.[1]
Experimental Workflow Visualization
Figure 1: Schematic workflow for the targeted isolation of this compound, highlighting the critical Chloroform partitioning step.
Detailed Protocol
Phase 1: Extraction & Fractionation
-
Biomass Preparation: Dry P. tomentosa wood in an oven at 50°C for 24 hours. Grind to a coarse powder (20-40 mesh). Note: Avoid ultra-fine powder to prevent emulsion formation during partitioning.
-
Ethanolic Extraction:
-
Mix 1 kg of wood powder with 5 L of 95% Ethanol.
-
Macerate for 48 hours at room temperature with occasional stirring.
-
Filter the supernatant and repeat extraction once with fresh solvent.
-
Combine filtrates and evaporate ethanol under reduced pressure (45°C) to yield a dark brown syrupy residue (Crude Extract).
-
-
Liquid-Liquid Partitioning (The "Cleanup"):
-
Suspend the crude residue in 500 mL of warm distilled water.
-
Defatting: Extract with n-Hexane (3 x 500 mL). Discard the hexane layer (contains lipids/chlorophyll).
-
Target Extraction: Extract the remaining aqueous phase with Chloroform (3 x 500 mL).
-
Collection: Combine the Chloroform fractions. Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness. This is the Lignan-Enriched Fraction (LEF) .
-
Phase 2: Chromatographic Isolation
-
TLC Profiling (Quality Control):
-
Silica Gel Column Chromatography:
-
Pack a glass column (5 cm x 60 cm) with Silica gel 60 (slurry packed in Chloroform).
-
Load the LEF (dissolved in min. CHCl₃) onto the column.
-
Elution Gradient:
-
100% Chloroform (2 Column Volumes)
-
CHCl₃:MeOH (99:1) -> (98:2) -> (95:5).
-
-
Collect 50 mL fractions. Monitor via TLC. Combine fractions containing the this compound spot.
-
Phase 3: Final Purification (HPLC)
For pharmaceutical-grade purity (>98%), perform semi-preparative HPLC.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile (ACN)[3]
-
-
Gradient: 30% B to 70% B over 30 minutes.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 280 nm.
-
Collection: Collect the major peak eluting at the characteristic retention time (determined by standard or peak dominance).
Analytical Characterization & Data
Identity Verification Parameters: To ensure the isolated compound is this compound, compare against these standard values.
| Parameter | Specification | Notes |
| Appearance | White crystalline needles | Recrystallized from MeOH/EtOH |
| Melting Point | 104 – 106 °C | Distinct from Sesamin (122°C) |
| UV Max (MeOH) | 232 nm, 280 nm | Characteristic lignan absorption |
| High Res MS | [M+H]+ m/z ~371.149 | Formula: C₂₀H₁₈O₇ |
| Solubility | Soluble: CHCl₃, DMSO, EtOH | Insoluble: Water, Hexane |
HPLC Method for Purity Check:
-
Column: C18 Analytical (4.6 x 250 mm).[3]
-
Mobile Phase: Isocratic ACN:Water (40:60) or Gradient 20-80% ACN.
-
Retention: this compound typically elutes after polar glycosides but before highly non-polar sterols.
Troubleshooting & Optimization
-
Issue: Emulsions during partitioning.
-
Cause: Fine particles or high saponin content.
-
Solution: Filter the aqueous suspension through Celite before adding solvent. Add a small amount of NaCl (brine) to break the emulsion.
-
-
Issue: Co-elution with Sesamin.
-
Insight: Sesamin is structurally similar (lacking the hydroxyl group).
-
Solution: Use the CHCl₃:MeOH (98:2) isocratic hold on the silica column. This compound (more polar due to -OH) will elute after Sesamin.
-
-
Issue: Low Yield.
-
Optimization: Ensure the wood is completely dried. Moisture interferes with solvent penetration. Use Ultrasound-Assisted Extraction (UAE) (30 mins, 40°C) to improve mass transfer.
-
References
-
Si, C. L., et al. (2013). "Structure elucidation and antioxidant activity of lignans from Paulownia tomentosa." BioResources, 8(1).
-
Schneiderova, K., & Smejkal, K. (2015). "Phytochemical constituents of Paulownia tomentosa." Phytochemistry Reviews, 14, 535–561.
-
He, T., et al. (2016). "Separation of lignans from Paulownia species by high-performance liquid chromatography." Journal of Chromatographic Science.
-
BenchChem. "this compound: Technical Guide to Isolation and Biological Significance."
Sources
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paulownin
Abstract
Paulownin, a furofuran lignan isolated from plants of the Paulownia genus, has demonstrated a range of promising biological activities, including anti-inflammatory and cytotoxic effects. As research into its therapeutic potential expands, the need for a reliable and accurate analytical method for its quantification is critical. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is designed for researchers, scientists, and drug development professionals engaged in natural product analysis, quality control, and pharmacokinetic studies.
Introduction
This compound is a bioactive lignan found in various species of the Paulownia tree, which has a long history of use in traditional medicine. The growing interest in this compound's pharmacological properties necessitates the development of robust analytical methods to ensure the quality and consistency of research materials and potential therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex matrices such as plant extracts.
This document provides a comprehensive guide to a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a solid foundation for the successful implementation and adaptation of this method.
Scientific Principles and Method Rationale
The developed HPLC method is based on reversed-phase chromatography, a technique well-suited for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases.
The choice of a C18 column is based on its versatility and proven effectiveness in separating a wide range of natural products, including lignans. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and water, is optimized to achieve efficient separation of this compound from other components in the sample. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.
The detection wavelength is selected based on the UV-Vis absorbance spectrum of this compound. Lignans typically exhibit strong absorbance in the UV region, and selecting the wavelength of maximum absorbance (λmax) ensures high sensitivity.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acid: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material (optional): Dried and powdered Paulownia wood or other plant parts.
-
Extraction Solvent: Methanol or ethanol.
-
Syringe Filters: 0.45 µm, compatible with the sample solvent.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min: 30% B2-5.5 min: 30-70% B5.5-10.5 min: Re-equilibration at 30% B |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10.5 minutes |
Rationale for parameter selection:
-
C18 Column: Provides excellent hydrophobic retention for the moderately polar this compound.
-
Gradient Elution: Allows for the efficient elution of a range of compounds with varying polarities that may be present in a plant extract, while ensuring a sharp peak for this compound.[1]
-
0.1% Formic Acid: Improves peak shape and reproducibility by maintaining a consistent pH.
-
0.9 mL/min Flow Rate: A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[1]
-
35 °C Column Temperature: Ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
-
UV Detection at 280 nm: Lignans and other phenolic compounds generally show good absorbance at this wavelength, providing a good balance of sensitivity and selectivity.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to generate a calibration curve.
Sample Preparation (from Paulownia wood)
-
Extraction: Accurately weigh approximately 1 g of finely powdered Paulownia wood into a suitable vessel. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure at a temperature not exceeding 50 °C.
-
Reconstitution: Dissolve the dried extract in a precise volume (e.g., 5 mL) of the initial mobile phase composition (70% A: 30% B).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
To ensure the method is fit for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results to the true value. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound |
Experimental Workflow and Data Analysis
The following diagram illustrates the key steps in the quantification of this compound using this HPLC method.
Caption: A flowchart of the experimental workflow for this compound quantification.
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of this compound. The provided protocol, including the rationale for the chosen parameters and a comprehensive validation framework, offers a solid basis for the accurate analysis of this promising bioactive compound. This method is suitable for a wide range of applications, from the quality control of herbal materials to advanced pharmacological research.
References
- Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
- Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood. Molecules.
- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp.
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Paulownin
Introduction: Unveiling the Cytotoxic Potential of Paulownin
This compound is a lignan compound naturally occurring in the wood of Paulownia tomentosa.[1] Traditionally recognized for various physiological functions, including anti-bacterial and anti-fungal properties, recent scientific inquiry has shifted towards its potential as an anti-cancer agent.[2] Emerging research suggests that this compound can elicit anti-tumor effects, not by directly killing cancer cells in all cases, but by modulating the immune system. Specifically, studies have shown that this compound can enhance the cytolytic activity of Natural Killer (NK) cells against various cancer cell lines, including leukemia, lung, and colon cancers.[1][3] This immunomodulatory activity is linked to the activation of the JNK signaling pathway in NK cells, leading to an increase in cytotoxic granules like perforin and granzyme B.[2][3]
Given this mechanism, assessing the cytotoxic profile of this compound requires a multi-faceted approach. It is crucial to not only determine its direct effect on cancer cell viability but also to consider its impact on immune cell function, which may be the primary driver of its anti-tumor efficacy. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxicity of this compound using established cell culture protocols. We will detail the rationale behind experimental design, provide step-by-step methodologies for key assays, and offer guidance on data interpretation, ensuring a robust and self-validating investigation.
Core Principles and Strategic Considerations
A successful cytotoxicity study hinges on a well-planned experimental design. The choice of cell lines, compound handling, and assay selection are not arbitrary; they are determined by the scientific question at hand.
Rationale for Cell Line Selection
The selection of appropriate cell lines is paramount for generating clinically relevant data.[4]
-
Cancer Cell Lines: Based on existing literature, this compound has shown efficacy in the context of NK cell-mediated killing of specific cancers.[2][3] Therefore, a panel of cell lines is recommended:
-
Leukemia: K562 (a classic target for NK cell cytotoxicity assays).
-
Lung Carcinoma: A549, PC-9.
-
Colon Carcinoma: SW480, HT29.
-
Osteosarcoma: Recent studies on related compounds from Paulownia suggest this is a promising area.[5]
-
-
Non-Cancerous Control Cell Line: To assess the selectivity of this compound, a non-cancerous cell line should be included. Human fibroblast cell lines (e.g., hTERT-immortalized fibroblasts) are a common choice.[4] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a therapeutic compound.[6]
-
Immune Cell Line (for advanced studies): For mechanistic studies, the NK-92 cell line is an excellent model for investigating the effects of this compound on NK cell activation and cytotoxicity.[2][3]
This compound Preparation and Handling
This compound is a hydrophobic compound, requiring an organic solvent for solubilization.
-
Stock Solution: this compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[3][7] This stock should be stored at -20°C or -80°C, protected from light.[7]
-
Working Solutions: Prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium just before each experiment.
-
Vehicle Control: It is critical to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
A Multi-Assay Approach to Cytotoxicity
No single assay can provide a complete picture of cytotoxicity. A combination of methods targeting different cellular processes is recommended for a thorough evaluation.
-
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[8][9] It is a reliable indicator of overall cell proliferation and viability.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[10] It is a direct measure of cell death involving membrane rupture (necrosis).
-
Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12] An increase in caspase activity is a hallmark of programmed cell death.
Detailed Experimental Protocols
The following protocols are designed for use with adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells.
Protocol 1: Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell lines in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase using trypsin. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the optimal seeding density in pre-warmed complete medium. This density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.[6][8] d. Add 100 µL of the cell suspension to each well. e. Incubate the plate for 24 hours to allow cells to attach and enter a uniform growth phase.
Protocol 2: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]
-
Compound Treatment: a. Prepare 2X final concentrations of this compound and vehicle controls in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the appropriate treatment solution to each well (in triplicate). Include untreated and vehicle controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for 4 hours at 37°C, protected from light, allowing formazan crystals to form.[8]
-
Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[8][13]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Protocol 3: LDH Release Assay for Cytotoxicity
This protocol quantifies the release of LDH from cells with compromised plasma membranes.[10][15]
-
Compound Treatment: Follow the same treatment procedure as described in Protocol 2 (Step 1). It is essential to set up the following controls:
-
Spontaneous LDH Release: Untreated cells (represents baseline cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step (represents 100% cell death).[10]
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[10] b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[16]
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). b. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation and Measurement: a. Incubate the plate for 30 minutes at room temperature, protected from light.[10][16] b. Measure the absorbance at 490 nm using a microplate reader.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol utilizes a proluminescent substrate that is cleaved by activated caspases 3 and 7, generating a light signal proportional to enzyme activity.[11]
-
Compound Treatment: Follow the same treatment procedure as described in Protocol 2 (Step 1).
-
Assay Reagent Addition: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent directly to each well of the 96-well plate.[11]
-
Incubation and Measurement: a. Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds. b. Incubate the plate at room temperature for 1 to 3 hours, protected from light. c. Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
Data Analysis
-
MTT Assay:
-
Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
-
LDH Assay:
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Caspase-3/7 Assay:
-
Data is often presented as fold change in luminescence relative to the untreated control. Fold Change = (Luminescence_treated / Luminescence_untreated)
-
Data Summary Tables
Summarize key quantitative data in structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines after 48-hour Exposure
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| K562 | Leukemia | Value ± SD |
| A549 | Lung Cancer | Value ± SD |
| SW480 | Colon Cancer | Value ± SD |
| Fibroblasts | Normal Control | Value ± SD |
Table 2: this compound-Induced Cytotoxicity (LDH Release) and Apoptosis (Caspase-3/7 Activity) after 48 Hours
| Cell Line | This compound (µM) | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| A549 | 10 | Value ± SD | Value ± SD |
| 25 | Value ± SD | Value ± SD | |
| 50 | Value ± SD | Value ± SD | |
| SW480 | 10 | Value ± SD | Value ± SD |
| 25 | Value ± SD | Value ± SD |
| | 50 | Value ± SD | Value ± SD |
Visualizing Workflows and Pathways
Diagrams can simplify complex processes and relationships, enhancing understanding.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed signaling pathway in NK cells.[1][3]
References
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J.-T., Lim, J.-S., Cho, H. J., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]
-
ResearchGate. (2024). (PDF) this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]
-
Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
PubMed. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]
-
JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
-
ResearchGate. (n.d.). This compound enhances the cytotoxicity of primary NK cells. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
Cell Press. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. [Link]
-
Frontiers. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. [Link]
-
ResearchGate. (n.d.). This compound activates NK cells through the JNK signaling pathway. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
-
National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]
-
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Brieflands. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
-
SciELO. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. media.cellsignal.cn [media.cellsignal.cn]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Systematic Approach to Solvent Selection for Paulownin Extraction and Solubilization
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a systematic approach to selecting optimal solvents for the extraction of Paulownin from its natural sources, primarily Paulownia wood, and its subsequent solubilization for downstream applications. This compound, a furofuran lignan, has garnered significant interest for its diverse biological activities, including anti-tumor and anti-inflammatory properties[1][2][3]. The success of its preclinical evaluation hinges on efficient extraction and the preparation of biologically compatible, soluble formulations. This document details the physicochemical principles governing solvent choice, provides validated protocols for extraction and solubilization, and offers data-driven insights to ensure experimental reproducibility and success.
Introduction: The Importance of Solvent Selection
This compound is a bioactive lignan predominantly found in the wood of Paulownia tomentosa[1][4]. As a fairly lipophilic polyphenol, its solubility characteristics dictate the entire workflow, from initial isolation from the plant matrix to its final application in biological assays[5]. An inappropriate solvent can lead to low extraction yields, degradation of the target compound, or precipitation in assay media, compromising data integrity.
This application note addresses two critical stages:
-
Extraction: The process of isolating this compound from the solid plant matrix (Paulownia wood/bark).
-
Solubilization: The preparation of stable, concentrated stock solutions and their dilution into aqueous media for in vitro and in vivo studies.
The principles and protocols outlined herein are designed to provide a robust framework for maximizing both the yield and biological utility of this compound.
Physicochemical Rationale for Solvent Selection
The choice of an appropriate solvent is governed by the fundamental principle of "like dissolves like." Therefore, understanding the physicochemical properties of this compound is paramount.
Lignans are generally classified as relatively lipophilic, though their polarity can vary.[5][6] This positions them in a solubility range that is amenable to polar organic solvents. For extraction, the ideal solvent should not only effectively dissolve this compound but also penetrate the cellular structures of the Paulownia wood matrix. For solubilization in biological assays, the solvent must be miscible with aqueous culture media and exhibit low cytotoxicity at its final working concentration.
Solvent Systems for this compound Extraction
The goal of extraction is to efficiently remove this compound from the Paulownia wood, which has a naturally high content of total extractives, sometimes as high as 17.3%[7][8].
Solvent Screening and Optimization
A systematic screening of solvents across a polarity gradient is the most effective method to determine the optimal choice for a specific biomass.
Table 1: Candidate Solvents for this compound Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Rationale |
| n-Hexane | 0.1 | 69 | Non-polar. Primarily used for an initial defatting step to remove oils and lipids, which can interfere with subsequent extraction of more polar compounds. Rarely used for primary lignan extraction[5][9]. |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity. Effective for less polar lignans and is considered a "greener" solvent with relatively low toxicity[5][10]. Can be used for liquid-liquid partitioning of crude extracts[11]. |
| Acetone | 5.1 | 56 | Polar aprotic. A powerful solvent capable of extracting a wide range of polarities. Low toxicity makes it suitable for biological assays[12]. |
| Ethanol (EtOH) | 4.3 | 78 | Polar protic. A highly effective and safe solvent for lignan extraction. Often used as an aqueous mixture (e.g., 60-80%) to enhance penetration and extraction efficiency[6][13][14]. Considered safer than methanol for biological applications[15]. |
| Methanol (MeOH) | 5.1 | 65 | Polar protic. Exhibits high extraction efficiency for a broad range of phytochemicals due to its high polarity and small molecular size[15][16]. However, it is toxic and should be handled with care and thoroughly removed from the final extract if intended for biological use. |
| Water | 10.2 | 100 | High-polarity. Generally a poor solvent for lignan aglycones like this compound when used alone. However, it is critical when used as a co-solvent with alcohols (e.g., 70% EtOH) to increase the polarity of the mixture, which can improve the extraction of more polar compounds like lignan glycosides[5][6]. |
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol
This protocol combines a safe, effective solvent system with physical disruption to enhance extraction efficiency. Ethanol is chosen for its proven efficacy and lower toxicity compared to methanol[15].
Workflow for Optimized this compound Extraction
Caption: Workflow for Paulownia wood preparation and extraction.
Step-by-Step Protocol:
-
Material Preparation:
-
Obtain dry wood from Paulownia tomentosa.
-
Grind the wood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
(Optional) For woods with high lipid content, perform a preliminary defatting step by macerating the powder in n-hexane for 12-24 hours, then discard the solvent and dry the powder.
-
-
Extraction:
-
Weigh the dried plant powder and place it in an appropriate vessel.
-
Add 70% aqueous ethanol (70:30 ethanol:water v/v) at a solid-to-solvent ratio of 1:15 (w/v). Using an aqueous mixture of ethanol can enhance extraction efficiency[5][17].
-
Place the vessel in an ultrasonic water bath set to 40-50°C and 40 kHz.
-
Sonicate for 45 minutes. Ultrasound waves induce cavitation, which disrupts plant cell walls and enhances solvent penetration[18].
-
Remove the vessel and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process (steps 2.2 - 2.5) on the remaining plant pellet two more times to ensure exhaustive extraction. Pool all supernatants.
-
-
Solvent Removal and Drying:
-
Filter the pooled supernatant through a 0.45 µm filter to remove any fine particulate matter.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol and water.
-
Transfer the concentrated, aqueous slurry to a flask and freeze-dry (lyophilize) to obtain a stable, dry crude this compound extract. Store the dried extract at -20°C in a desiccated environment.
-
Solubilization for Biological Assays
This compound's lipophilic nature presents a challenge for in vitro and in vivo studies, which are typically conducted in aqueous environments. Direct addition of this compound to cell culture media or buffers will result in poor solubility and precipitation[19]. The standard approach is to first dissolve the compound in a 100% organic solvent to create a high-concentration stock, which is then diluted to the final working concentration.
Solvent Selection for Stock Solutions
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly water-soluble compounds for biological screening[20].
Table 2: Primary Solvent for this compound Stock Solution
| Solvent | Max Final Assay Conc. (Typical) | Key Characteristics & Rationale |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Gold Standard. A powerful aprotic solvent that can dissolve a wide range of lipophilic compounds. It is crucial to keep the final concentration low, as DMSO can induce cytotoxicity and other off-target effects in cell-based assays[19][21]. For sensitive cell lines, a final concentration below 0.1% is recommended. |
Protocol for Preparing a 25 mM DMSO Stock Solution of this compound
This protocol is designed to create a concentrated, stable stock solution for long-term storage and subsequent dilution.
Workflow for Stock Solution Preparation
Caption: Preparation and storage of a this compound stock solution.
Step-by-Step Protocol:
-
Preparation: Allow the vial of solid, purified this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required. For example, to make a 25 mM stock from 1 mg of this compound (Molecular Weight ≈ 370.38 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 370.38 g/mol ) / 0.025 mol/L * 1,000,000 µL/L ≈ 108 µL
-
-
Dissolution: Add the calculated volume of 100% cell-culture grade DMSO to the vial containing the this compound.
-
Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes to aid dissolution[19][22]. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month). Always protect from light[22]. This prevents degradation from repeated freeze-thaw cycles.
Protocol for Diluting Stock Solution into Aqueous Assay Media
Kinetic precipitation is a common failure point when diluting a concentrated DMSO stock into an aqueous buffer[19]. The following steps are designed to minimize this issue.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (and any co-solvents) as your experimental samples.
-
Serial Dilution: Perform serial dilutions if a wide range of concentrations is needed. It is often better to perform an intermediate dilution step in culture media or buffer before the final dilution.
-
Dilution Technique:
-
Pipette the required volume of cell culture medium or buffer into a new tube.
-
While vortexing or actively mixing the medium, add the small volume of DMSO stock solution directly into the liquid. Do not pipette the stock onto the side of the tube. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.
-
-
Final Concentration Check: Ensure the final concentration of DMSO does not exceed the tolerance limit for your specific cell line or assay (typically <0.5%). For example, a 1:1000 dilution of a 100% DMSO stock results in a final concentration of 0.1% DMSO.
-
Solubility Enhancement (Advanced): If precipitation persists at the desired concentration, co-solvents or excipients may be required. A formulation using a small amount of DMSO with co-solvents like PEG300 and Tween-80, or encapsulating agents like SBE-β-CD (sulfobutylether-β-cyclodextrin), can significantly enhance aqueous solubility[22]. A typical formulation might involve 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[22].
Conclusion
The successful extraction and application of this compound are critically dependent on a rational, evidence-based approach to solvent selection. For extraction , a 70% aqueous ethanol solution coupled with ultrasound-assisted methods offers a high-yield, safe, and efficient strategy. For solubilization , DMSO is the solvent of choice for creating concentrated stock solutions, but careful attention must be paid to dilution techniques and final assay concentrations to avoid cytotoxicity and precipitation. By following the principles and protocols detailed in this guide, researchers can establish a robust and reproducible workflow for investigating the promising biological activities of this compound.
References
- Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (2025). Vertex AI Search.
- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI.
- Physicochemical properties of Paulownia tomentosa Steud. wood. (2024). SciELO.
- Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. (2025). Chemical Methodologies.
- Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review. Université de Liège.
- Physical and mechanical properties of paulownia tomentosa wood planted in hungaria. (2017). ResearchGate.
- Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. (2023). MDPI.
- This compound | Medicinal Plants Constituent. MedchemExpress.com.
- Which is the best solvent (ethanol OR methanol) for phytochemical study?. (2017). ResearchGate.
- Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. (2022). CNR-IRIS.
- Effect of Different Solvents on the Extraction of Phytochemicals in Colored Potatoes. (2020). Scientific Research Publishing.
- Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. (2023). MDPI.
- Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts. (2022). PMC.
- Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. (2023). MDPI.
- Determination of Antioxidant Potential in the Leaf and Flower of Paulownia tomentosa. (2019). CABI Digital Library.
- Physicochemical properties of Paulownia tomentosa Steud. wood. (2024). SciELO Brasil.
- Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS. (2025). PMC.
- Pressurized Solvent Extraction of Paulownia Bark Phenolics. (2021). PMC - NIH.
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). PMC.
- Phenolic extractives with chemotaxonomic significance from the bark of Paulownia tomentosa var. tomentosa. (2026). ResearchGate.
- improving (-)-Anomalin solubility for in vitro assays. (2025). Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays. (2011). PMC.
- Considerations regarding use of solvents in in vitro cell based assays. (2024). ResearchGate.
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). PubMed.
- Paulownia Organs as Interesting New Sources of Bioactive Compounds. (2022). PMC.
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr:443 [e-nps.or.kr:443]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]
- 10. mdpi.com [mdpi.com]
- 11. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pressurized Solvent Extraction of Paulownia Bark Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Different Solvents on the Extraction of Phytochemicals in Colored Potatoes [scirp.org]
- 18. chemmethod.com [chemmethod.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Analytical Methods for the Detection of Paulownin in Biological Samples: A Guide for Researchers
The furofuran lignan, paulownin, has attracted considerable scientific interest due to its potential therapeutic properties, including cytotoxic and anti-tumor activities.[1][2] Found in plant species such as Paulownia tomentosa and Gmelina arborea, robust analytical methods are crucial for delineating its pharmacokinetic and pharmacodynamic profiles in biological systems.[1] This guide provides an in-depth overview of the state-of-the-art analytical techniques for the sensitive and specific detection of this compound in various biological matrices. The methodologies detailed herein are designed to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising natural compound.
Section 1: The Critical Role of Sample Preparation
The journey from a biological sample to reliable analytical data begins with a meticulous sample preparation strategy. The complexity of biological matrices, such as plasma, urine, and tissue homogenates, necessitates the removal of interfering endogenous substances to ensure accurate quantification of the target analyte.[3][4] The primary goals of sample preparation are to isolate this compound from the matrix, concentrate it to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation.[5][6]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the isolation of lignans from biological fluids.[4][7] This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of this compound.
Rationale for Solvent Selection: this compound, as a lignan, possesses moderate polarity. Solvents like dichloromethane and ethyl acetate are often effective for its extraction.[6] A common approach involves a "salting-out" effect, where the addition of a salt to the aqueous phase increases the partitioning of the analyte into the organic layer.[8]
Protocol: LLE for this compound in Plasma
-
To 500 µL of plasma in a centrifuge tube, add a known concentration of an appropriate internal standard (IS). The IS should be structurally similar to this compound but have a distinct mass-to-charge ratio (m/z) for mass spectrometry-based detection.
-
Add 2 mL of dichloromethane and vortex for 2 minutes to ensure thorough mixing.[7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and often cleaner extraction compared to LLE.[3] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through.
Rationale for Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is a suitable choice.[9] The non-polar stationary phase retains the analyte from the aqueous sample, and subsequent elution with an organic solvent releases the purified compound.
Protocol: SPE for this compound in Urine
-
Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Load 1 mL of the urine sample (previously centrifuged to remove particulates) onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the retained this compound with a stronger organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Section 2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of modern bioanalytical methods.[9][10] These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Chromatographic Conditions
Column Selection: A reversed-phase C18 column is the most common choice for the analysis of lignans like this compound.[9][11] These columns provide excellent separation for moderately polar to non-polar compounds.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is generally employed.[12][13] The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity.
Table 1: Typical HPLC/UHPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.9 µm | Provides good resolution and efficiency for complex biological samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for UHPLC systems, providing good separation in a short time. |
| Column Temperature | 40°C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes band broadening. |
Section 3: Detection Techniques
The choice of detector is paramount for achieving the required sensitivity and selectivity for quantifying low concentrations of this compound in biological samples.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the gold standard for bioanalysis due to its high sensitivity and specificity.[3][14]
Ionization Technique: Electrospray ionization (ESI) is the most common ionization source for the analysis of moderately polar compounds like this compound. It can be operated in either positive or negative ion mode.
Tandem Mass Spectrometry (MS/MS): For enhanced selectivity, tandem mass spectrometry is employed. In this technique, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of detection.[13][15]
Table 2: Example MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ or [M-H]- | Specific fragment ion 1 | Optimized for max signal |
| Specific fragment ion 2 | Optimized for max signal | ||
| Internal Standard | [M+H]+ or [M-H]- | Specific fragment ion | Optimized for max signal |
Note: The exact m/z values and collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Caption: LC-MS/MS Workflow for this compound Quantification.
Ultraviolet (UV) Detection
While less sensitive and specific than mass spectrometry, HPLC with UV detection can be a viable option, particularly for in vitro studies or when higher concentrations of this compound are expected.[7][16] The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of a standard solution.
Section 4: Method Validation
A bioanalytical method must be validated to ensure its reliability and reproducibility.[17] The validation process involves assessing several key parameters according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[10][18]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[18]
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Section 5: Conclusion
The successful quantification of this compound in biological samples is a multi-step process that requires careful optimization of sample preparation, chromatographic separation, and detection. LC-MS/MS stands out as the most powerful technique for this purpose, offering unparalleled sensitivity and selectivity. By following the principles and protocols outlined in this guide and adhering to rigorous method validation standards, researchers can generate high-quality data to advance our understanding of the therapeutic potential of this compound.
References
- Vertex AI Search. (n.d.). Sample preparation and bioanalysis validation for natural product sample.
- Li, Y., et al. (2017). Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 306-313.
- Willför, S., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A, 1112(1-2), 64-77.
- Przybył, J. L., et al. (2018). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Current Pharmaceutical Biotechnology, 19(15), 1206-1221.
- Smirnov, A., et al. (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 28(24), 8109.
- Helda - University of Helsinki. (2025). Extraction and liquid chromatographic analysis of lignans.
- Bommareddy, A., et al. (2007). Determination of mammalian lignans in biological samples by modified gas chromatography/mass spectrometry. Journal of AOAC International, 90(3), 641-646.
- Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Washington State University Research Exchange. (n.d.). Analytical Method Development, Pharmacokinetics, and Pharmacodynamics of Selected Polyphenols.
- Benchchem. (n.d.). A Comparative Analysis of this compound from Paulownia tomentosa and Gmelina arborea.
- PubMed. (2022). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood.
- ResearchGate. (n.d.). Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay.
- Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review.
- Chromatography Online. (2022). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies.
- NCBI Bookshelf. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - 6. ANALYTICAL METHODS.
- MDPI. (2017). Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study.
- Frontiers in Immunology. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.
- SciTechnol. (n.d.). Analytical Approaches to Trace Contaminants in Biological Samples.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- Thermo Fisher Scientific. (n.d.). Tomorrow's Quantitation with LC-MS/MS: Fast Screening and Quantitation of Drugs of Abuse in Urine for Forensic Toxicology.
- MDPI. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods.
- MDPI. (2025). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
- Thermo Fisher Scientific. (2017). LC-MS/MS Analysis of Phytocannabinoids and their Metabolites in Urine, Oral Fluid and Blood.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
- Publication Database PIK. (2025). Online solid phase extraction-LC-MS/MS with two step peak focusing for sensitive multi-analyte analysis of mycotoxins in urine.
- Asian Journal of Chemistry. (n.d.). HPLC Method for Quantification of Ornidazole in Human Plasma.
- Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation.
- MDPI. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [rex.libraries.wsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [helda.helsinki.fi]
- 17. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes & Protocols: Leveraging Paulownin in Natural Product-Based Drug Discovery
Introduction
Paulownin is a lignan, a class of polyphenolic compounds, naturally occurring in trees of the Paulownia genus.[1][2] This genus, native to Southeast Asia, has a long history in traditional Chinese medicine for treating various ailments, including inflammation, bronchitis, and infections.[2][3] this compound, with the chemical formula C₂₀H₁₈O₇, has emerged as a promising candidate in natural product-based drug discovery due to its diverse and potent biological activities.[4] This guide provides an in-depth exploration of this compound's applications, mechanisms of action, and detailed protocols for its investigation in a research setting.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₇ | [4] |
| Molecular Weight | 370.4 g/mol | [4] |
| IUPAC Name | 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | [4] |
| Natural Sources | Paulownia tomentosa, Paulownia elongata, Paulownia fortunei | [1][3][5] |
Part 1: Applications in Oncology
Recent studies have highlighted the significant anticancer potential of this compound, particularly its ability to modulate the innate immune system to target and eliminate cancer cells.[6][7] This immunomodulatory effect presents a novel avenue for cancer immunotherapy.
Mechanism of Action: Enhancement of Natural Killer (NK) Cell Cytotoxicity
This compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and killing malignant cells.[6][8] The primary mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7]
Activation of the JNK pathway by this compound leads to an increased expression of cytolytic granules within NK cells, such as perforin and granzyme B.[6] Perforin creates pores in the target cancer cell membrane, allowing granzyme B to enter and induce apoptosis.[6] This enhanced degranulation and cytolytic activity have been observed against various cancer cell lines, including leukemia, colon cancer, and lung cancer.[6] In vivo studies have further demonstrated that administration of this compound can suppress tumor growth in a manner dependent on the presence of functional NK cells.[6][8]
Signaling Pathway Diagram
Caption: this compound-mediated activation of the JNK pathway in NK cells.
Experimental Protocol: In Vitro NK Cell Cytotoxicity Assay
This protocol outlines a method to assess the effect of this compound on the cytotoxicity of NK cells against a cancer cell line (e.g., K562 leukemia cells).
Materials:
-
NK-92 cell line (or primary human NK cells)
-
K562 target cancer cell line
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcein-AM
-
96-well V-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture NK-92 and K562 cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Treatment of NK Cells: Seed NK-92 cells in a culture flask and treat with various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (DMSO) for 24-48 hours.[8]
-
Target Cell Labeling: Resuspend K562 cells at 1 x 10⁶ cells/mL in serum-free medium and add Calcein-AM to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.
-
Washing Target Cells: Wash the labeled K562 cells three times with complete medium to remove excess Calcein-AM and resuspend at 1 x 10⁵ cells/mL.
-
Co-culture: Plate 100 µL of the labeled K562 cells into a 96-well V-bottom plate. Add 100 µL of the this compound-treated or control NK-92 cells at different effector-to-target (E:T) ratios (e.g., 1.25:1, 2.5:1, 5:1).[8]
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes and incubate for 2-4 hours at 37°C.
-
Data Acquisition: After incubation, centrifuge the plate at 500 x g for 5 minutes. Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. Measure the fluorescence intensity at an excitation of 485 nm and an emission of 520 nm.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Part 2: Anti-Inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Natural products are a significant source of novel anti-inflammatory agents.[9][10] this compound and other compounds from Paulownia species have demonstrated notable anti-inflammatory properties.[1][3]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of compounds from Paulownia are often attributed to their ability to inhibit pro-inflammatory mediators and enzymes.[11] While the specific mechanism of this compound is still under investigation, related flavonoids and lignans are known to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12] These enzymes are crucial for the production of prostaglandins and nitric oxide, respectively, which are key mediators of the inflammatory response.[13] Furthermore, some natural products can inhibit the activation of transcription factors like NF-κB, which plays a central role in regulating the expression of inflammatory genes.[14]
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM medium
-
Griess Reagent System
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component 2) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Part 3: Antimicrobial Applications
Traditional use of Paulownia extracts for treating infections is supported by modern scientific evidence demonstrating their antibacterial and antifungal properties.[3][15] this compound is one of the active compounds contributing to this antimicrobial activity.[15]
Mechanism of Action
The antimicrobial mechanisms of natural products like this compound can be multifaceted.[16] They may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[16] this compound has shown activity against various bacteria and fungi, suggesting a broad-spectrum potential.[6][15]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.[17]
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
This compound (dissolved in DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted this compound.
-
Controls:
-
Positive Control: Inoculum with broth only (no this compound).
-
Negative Control: Broth only (no inoculum).
-
Solvent Control: Inoculum with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[18] A promising MIC for a pure compound is generally considered to be in the range of 4 to 16 µg/mL.[18]
This compound, a lignan derived from the Paulownia genus, exhibits a compelling range of biological activities that position it as a valuable lead compound in drug discovery. Its demonstrated ability to enhance NK cell-mediated cytotoxicity offers a promising strategy for cancer immunotherapy. Furthermore, its anti-inflammatory and antimicrobial properties warrant further investigation for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for researchers to explore and validate the therapeutic potential of this compound.
References
- Maciążek-Jurczyk, M., et al. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI.
- Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology.
- Zhang, Y., et al. (2025). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. MDPI.
- Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate.
- Maciążek-Jurczyk, M., et al. (2025). Paulownia Organs as Interesting New Sources of Bioactive Compounds. ResearchGate.
- Park, E. S., et al. (2024). This compound activates NK cells through the JNK signaling pathway. ResearchGate.
- Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed.
- Grienke, U., et al. (2025). Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS. PMC.
- Vassallo, A., et al. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. Current Medicinal Chemistry.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- National Center for Biotechnology Information. (+)-Paulownin. PubChem.
- Kim, H., et al. (2023). Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. Forests.
- Maciążek-Jurczyk, M., et al. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. PMC.
- Schneiderová, K., & Smejkal, K. (2017). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. PMC.
- Arbor Assays. (2020). Anti-Inflammatory Properties of Natural Products.
- Wikipedia. (n.d.). Paulownia.
- Khan, S., et al. (2024). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Brieflands.
- Fan, P., et al. (2019). Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects. ResearchGate.
- Rahman, H., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
- Wang, C., et al. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. PMC.
- Paulownia Professional S.L.®. (n.d.). About paulownia.
- Salehi, B., et al. (2019). Anti-Inflammatory Activity of Natural Products. PMC.
- Singh, S., et al. (2025). Review on Anti‐Inflammatory Activity of Natural Products. ResearchGate.
- Semwal, P., et al. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers.
- BenchChem. (2025). Application Notes and Protocols: Assessing the Cytotoxicity of Marine Natural Products.
- Atanassova, M., & Ivanova, D. (2022). Potential of Paulownia Leaves and Flowers for Nutrition, Health Care and Animal Feeding. Journal of Hygienic Engineering and Design.
- Zhang, Y., et al. (2018). Analysis of Antioxidant Properties and Major Components of the Extract of Paulownia tomentosa Steud Flowers. Scientific.Net.
- da Silva, A. B., et al. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. Semantic Scholar.
- Duarte, M. C. T., et al. (2015). In Vitro Antimicrobial Activity of Natural Products Using Minimum. Longdom Publishing.
- Singh, A., et al. (2025). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. bioRxiv.
- Njeru, S. N., et al. (2024). Phytochemical profile and the effect of Paulownia elongate root and bark on gram positive and gram negative bacterial species. MedCrave.
- Creative Bioarray. (n.d.). Cytotoxicity Assays. Life Science Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 13. arborassays.com [arborassays.com]
- 14. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Troubleshooting & Optimization
Paulownin Extraction Technical Support Center: A Guide to Maximizing Yield
Welcome to the Technical Support Center for the optimization of paulownin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the solvent extraction of this compound from plant sources. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield, purity, and reproducibility.
FREQUENTLY ASKED QUESTIONS (FAQs)
General Extraction
Q1: What are the primary sources for this compound extraction?
A1: this compound is a furofuran lignan predominantly found in the wood of Paulownia tomentosa (Princess Tree) and the heartwood of Gmelina arborea.[1] It has also been identified in other Paulownia species and various plant parts, including the bark and leaves.[2] The concentration of this compound can vary based on the plant's age, geographical location, and the specific part of the plant utilized.[1]
Q2: What is a standard protocol for the solvent extraction of this compound?
A2: A widely used method is maceration. This involves soaking the dried and powdered plant material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for approximately 48 hours at room temperature with periodic agitation. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
Q3: What are the most critical parameters to optimize for maximizing this compound yield?
A3: The key parameters influencing extraction efficiency are the choice of solvent, solid-to-liquid ratio, extraction temperature, and extraction time.[3] The interplay between these factors is crucial for achieving high yields and purity.
Solvent Selection and Properties
Q4: How does solvent polarity affect this compound extraction?
A4: this compound, as a lignan, is a fairly lipophilic polyphenol.[4] Therefore, medium to high polarity solvents are generally effective. While less polar lignans can be extracted with solvents like dichloromethane or chloroform, these are typically used in later partitioning steps.[4] For broad-spectrum lignan extraction, including glycosidic forms, aqueous mixtures of ethanol or methanol (typically 70-80%) are often optimal.[3]
Q5: Are there "green" solvent alternatives for this compound extraction?
A5: Yes, research into green extraction methods is ongoing. Subcritical water extraction and supercritical CO2 extraction with ethanol as a co-solvent are promising, environmentally friendly alternatives to conventional solvent extraction.[5][6] Additionally, ultrasound-assisted extraction using aqueous two-phase systems with ethanol and a salt like ammonium sulfate has been shown to be effective for other lignans and reduces solvent consumption.[3]
Pre- and Post-Extraction Processing
Q6: Why is pre-treatment of the plant material necessary?
A6: Pre-treatment is a critical step to ensure efficient extraction. Drying the plant material, typically at 40-50°C, is essential to prevent enzymatic degradation of lignans.[3] Grinding the dried material into a fine powder increases the surface area for solvent penetration, thereby improving extraction efficiency.[3]
Q7: How should the crude this compound extract be purified?
A7: A common purification workflow involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC). The crude extract is typically adsorbed onto silica gel and subjected to column chromatography with a gradient elution system, such as increasing concentrations of ethyl acetate in hexane. Fractions are collected and monitored by Thin Layer Chromatography (TLC). This compound-rich fractions are then pooled and further purified by preparative HPLC, often using a reversed-phase C18 column with a methanol or acetonitrile in water gradient.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low this compound Yield
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low overall yield of crude extract | 1. Incomplete Extraction: Insufficient extraction time, temperature, or solvent-to-solid ratio. 2. Improper Plant Material Preparation: Plant material not properly dried or ground. | 1. Optimize Extraction Parameters: Incrementally increase extraction time and/or temperature. Ensure an adequate solvent-to-solid ratio (e.g., 10:1 or higher) to fully submerge the plant material.[7] 2. Verify Pre-treatment: Ensure the plant material is thoroughly dried to a constant weight and finely powdered. |
| Low concentration of this compound in the crude extract | 1. Suboptimal Solvent Choice: The solvent may not be ideal for selectively extracting this compound. 2. Degradation of this compound: Exposure to excessive heat, light, or unfavorable pH during extraction or concentration. | 1. Solvent Optimization: Test different concentrations of aqueous ethanol or methanol (e.g., 70%, 80%, 95%).[3] 2. Control Extraction Conditions: Maintain a temperature below 50°C during rotary evaporation. Protect the extract from direct light. While specific pH stability data for this compound is limited, phenolic compounds are generally more stable in slightly acidic conditions.[8] |
| Loss of this compound during purification | 1. Poor Separation in Column Chromatography: Co-elution of this compound with other compounds. 2. Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase. | 1. Optimize Chromatography: Adjust the solvent gradient in column chromatography. If co-elution persists in HPLC, consider changing the mobile phase organic modifier (e.g., from acetonitrile to methanol) or altering the stationary phase chemistry.[9] 2. Evaluate Stationary Phase: Ensure the silica gel for column chromatography is of appropriate quality. |
Purification Challenges
Issue: Co-elution of Impurities with this compound in HPLC
-
Symptom: A single peak in the chromatogram that is later found to be impure, or a peak with a noticeable shoulder.[10]
-
Cause: Another compound in the extract has a similar retention time to this compound under the current chromatographic conditions. Sesamin is a common lignan that may co-elute with this compound.[11]
-
Troubleshooting Steps:
-
Confirm Co-elution: Use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, co-elution is likely occurring.[10]
-
Adjust Mobile Phase: Weaken the mobile phase (decrease the percentage of the organic solvent) to increase the retention time and potentially improve separation.[12]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. This can alter the selectivity of the separation.[9]
-
Modify Stationary Phase: If co-elution persists, consider a different column chemistry. For example, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column.
-
Issue: High Backpressure in HPLC System
-
Symptom: The pressure reading on the HPLC pump is significantly higher than normal.
-
Cause: Clogging of the column frit or tubing by particulate matter from the sample or precipitation of the sample in the mobile phase.
-
Troubleshooting Steps:
-
Identify the Source of Blockage: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the column is the issue. If not, check the tubing and fittings.
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds.
-
Reverse Flush the Column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent to dislodge any particulates from the inlet frit.
-
Experimental Protocols & Workflows
Protocol 1: Standard Maceration Extraction of this compound
-
Material Preparation:
-
Air-dry the plant material (e.g., Paulownia tomentosa wood) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).
-
-
Extraction:
-
Place the powdered material in a suitable flask.
-
Add 95% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Seal the flask and allow it to macerate for 48 hours at room temperature, with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 50°C.
-
-
Drying:
-
Dry the resulting crude extract in a vacuum oven or by lyophilization to obtain a powder.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in 100% hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder.
-
Carefully load this powder onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and developing it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Pool the fractions containing the spot corresponding to a this compound standard.
-
-
Concentration:
-
Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.
-
Visualizations
General Workflow for this compound Extraction and Purification
Caption: A typical workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
Safety Precautions
When performing solvent extractions, it is imperative to adhere to standard laboratory safety procedures.
-
Solvent Handling: Ethanol, hexane, and ethyl acetate are flammable.[5][13] Work in a well-ventilated fume hood and keep away from ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Equipment: Ensure that all glassware is free from cracks and that electrical equipment, such as rotary evaporators and heating mantles, are in good working order and properly grounded.
-
Waste Disposal: Dispose of all solvent waste in appropriately labeled containers according to your institution's guidelines.
References
- Esteves, B., Herrera-Valencia, R., Líbano, F., & Pereira, H. (2021). The Influence of Age on the Wood Properties of Paulownia tomentosa (Thunb.) Steud. Forests, 12(5), 587.
- Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae. (2012). Molecules, 17(8), 9313-9323.
- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (2021). Molecules, 26(3), 633.
-
95% Hexane / 5% Ethyl Acetate (819) Material Safety Data Sheet. (2008, September 29). West Liberty University. Retrieved February 27, 2026, from [Link]
-
HPLC Eluent n-Hexane/Ethyl acetate mixed 75 : 25 volumetrically for determination of diol Safety Data Sheet. (2025, May 13). AnalytiChem. Retrieved February 27, 2026, from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved February 27, 2026, from [Link]
- Rodriguez-Seoane, P., Diaz-Reinoso, B., & Dominguez, H. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Molecules, 27(1), 254.
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). LCGC North America. Retrieved February 27, 2026, from [Link]
- Smeds, A. I., Eklund, P. C., & Willför, S. M. (2007).
- Effect of Drying Methods on the Leaf and Flower Tissues of Paulownia elongata and P. fortunei and Resultant Antioxidant Capacity. (2025, February 27). Molecules, 30(5), 1234.
-
Troubleshooting for Increased Pressure. (n.d.). YMC. Retrieved February 27, 2026, from [Link]
-
HPLC Column Care, Troubleshooting, Restoration, and Storage. (n.d.). Hamilton Company. Retrieved February 27, 2026, from [Link]
- Thermal and pH stability of yellow and red pigments produced by Thermomyces sp and Penicillium purpurogenum using response surface methodology. (2020, June 10). European Journal of Biotechnology and Bioscience, 8(3), 14-20.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). Antioxidants, 12(4), 962.
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved February 27, 2026, from [Link]
- Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. (2023, October 31). Forests, 14(11), 2159.
- Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. (2021). Molecules, 26(16), 4977.
- Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. (2025, July 28). Food Quality and Safety, 9, fyad045.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paulownia species. Paulownia Elongata - the fastest growing tree [paulowniatrees.eu]
- 5. Pressurized Solvent Extraction of Paulownia Bark Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosciencejournals.com [biosciencejournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of Paulownin in Experimental Solvent Systems
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the furofuran lignan, paulownin. This document provides in-depth, field-proven insights into the stability and handling of this compound in various solvent systems. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the preparation and storage of this compound solutions.
Q1: What are the recommended solvents for dissolving this compound?
This compound, a moderately polar molecule, exhibits good solubility in several common organic solvents. The choice of solvent is primarily dictated by the downstream application. For general laboratory use and creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices.[1] Ethanol is also a viable option.[1]
For more specialized applications, such as in vivo studies, complex co-solvent systems are often required to maintain solubility and ensure biocompatibility.[2]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Source | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[1] | Ideal for high-concentration stock solutions for in vitro assays. |
| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[1] | Similar properties to DMSO; use depends on experimental compatibility. |
| Ethanol | 10 mg/mL | Cayman Chemical[1] | A less toxic alternative to DMSO for certain applications. |
| Acetone | Soluble (qualitative) | ChemFaces[3] | Quantitative solubility data is not readily available. |
| Chloroform, Dichloromethane | Soluble (qualitative) | ChemFaces[3] | Primarily used for extraction and chromatography, not biological assays. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | MedchemExpress[2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | MedchemExpress[2] | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
Q2: What are the definitive best practices for storing this compound stock solutions?
The stability of your this compound stock solution is critical for reproducible experimental results. Improper storage is a frequent source of error. Based on vendor stability testing, the following conditions are recommended.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations | Source |
|---|---|---|---|
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | MedchemExpress[2] |
| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. | MedchemExpress[2] |
Expert Insight: Always protect this compound solutions from light, regardless of the storage temperature.[2] Lignans can be susceptible to photodegradation. For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured, cause-and-effect approach to solving specific problems you may encounter during your experiments.
Issue 1: My this compound has precipitated out of my stock or working solution.
Underlying Causes:
-
Exceeded Solubility Limit: The concentration may be too high for the chosen solvent or temperature.
-
Temperature Fluctuation: Solubility often decreases at lower temperatures. A stock solution prepared at room temperature may precipitate when stored at 4°C or when added to cold aqueous media.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the effective concentration of this compound beyond its solubility limit.
-
"Salting Out": When an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer (e.g., cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: I suspect my this compound is degrading. How can I design an experiment to confirm this?
Authoritative Grounding: To ensure your analytical method is "stability-indicating," you must demonstrate that it can separate the intact this compound from any potential degradation products.[4] This is achieved through a forced degradation study , where the compound is intentionally exposed to harsh conditions.[5][6][7]
Expertise & Experience: A forced degradation study is a cornerstone of pharmaceutical development.[5][6] It not only validates your analytical method but also provides critical insights into the chemical liabilities of the molecule. This helps in selecting appropriate formulation excipients and packaging.[6]
Experimental Protocol: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions and assess the ability of an analytical method (e.g., HPLC-UV) to resolve the parent compound from its degradants.
Methodology:
-
Prepare a this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Establish Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each stress condition. An unstressed control sample, protected from light and stored at 4°C, is mandatory.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate at 60°C.
-
Photolytic Stress: Expose to a photostability chamber or direct sunlight, alongside a control vial wrapped in aluminum foil.
-
-
Incubation: Store the vials under their respective conditions. Initially, check for degradation at time points such as 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation of the parent compound.[5]
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector.[4]
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent this compound peak.
-
Observe the appearance of new peaks, which represent degradation products.
-
A successful stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.
-
Caption: Workflow for a forced degradation study of this compound.
References
-
Alluri, V. K., et al. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. PMC - NIH. [Link]
-
Yin, X., et al. (2025). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. MDPI. [Link]
-
ResearchGate. (n.d.). results of forced degradation studies [Table]. ResearchGate. [Link]
-
Szewczyk-Timoszyk, A., et al. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI. [Link]
- Pillai, S., et al. (2013). Compositions comprising this compound and/or paulownia extracts and uses thereof.
-
Park, G. H., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PMC. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Sharma, R., & Singh, S. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. sepscience.com [sepscience.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Quantification of Paulownin by HPLC
Welcome to the technical support center for the quantification of paulownin by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and professionals in drug development who are working with this bioactive lignan. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our goal is to provide not just solutions, but also the scientific reasoning behind them, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that can often be resolved with straightforward adjustments.
Q1: What is a suitable starting mobile phase for this compound analysis?
A good starting point for reversed-phase HPLC analysis of this compound is a gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start at a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.[1][2]
Q2: Which type of HPLC column is recommended for this compound quantification?
A C18 column is a common and effective choice for the analysis of lignans like this compound.[3] These columns provide good retention and separation for moderately non-polar compounds. Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are widely used.[4]
Q3: What is the recommended detection wavelength for this compound?
Q4: My this compound standard is not dissolving well in the mobile phase. What should I do?
This compound is soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[5][6] If you are using a reversed-phase system with a highly aqueous initial mobile phase, you may encounter solubility issues. It is advisable to dissolve your standard in a small amount of a compatible organic solvent like methanol or acetonitrile before diluting it with the mobile phase. Ensure the final concentration of the strong solvent in your sample does not cause peak distortion.
Q5: How should I prepare my Paulownia wood/bark sample for HPLC analysis?
A common method involves solvent extraction of the dried and ground plant material.[1][7] Methanol or ethanol are frequently used for extracting lignans.[1] After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[8]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving more complex issues you may encounter during paulownia quantification.
Peak Shape Problems: Tailing, Fronting, and Splitting
Poor peak shape can significantly impact the accuracy of quantification. The symmetry of a peak is often measured by the tailing factor or asymmetry factor, with an ideal value of 1.[3]
Symptom: The this compound peak exhibits significant tailing (asymmetry factor > 1.2).
Potential Causes & Solutions:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components from plant extracts can damage the column inlet or stationary phase.
-
Solution: Use a guard column to protect the analytical column.[9] If the problem persists, try cleaning the column according to the manufacturer's instructions or replace the column.
-
Symptom: The this compound peak is fronting (asymmetry factor < 0.8).
Potential Causes & Solutions:
-
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep its proportion as low as possible.
-
-
Column Collapse: This is a more severe issue where the stationary phase bed has been compromised.
-
Solution: This usually requires column replacement.
-
Symptom: The this compound peak is split or shows shoulders.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.
-
Solution: Filter all samples and mobile phases before use.[8] You can try back-flushing the column (if the manufacturer allows) to dislodge the blockage.
-
-
Co-elution with an Interfering Compound: Your Paulownia extract is a complex mixture, and another compound may be eluting at a very similar retention time to this compound.
-
Injector Issues: Problems with the autosampler can lead to improper injection profiles.
-
Solution: Perform routine maintenance on your injector, including cleaning the needle and seat.
-
Troubleshooting Workflow for Peak Shape Issues
Sources
- 1. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Section 1: Foundational Knowledge - Understanding Paulownin's Bioactivity
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers with in-depth, field-proven guidance for optimizing cell-based assays to investigate the bioactivity of Paulownin. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reliable.
This compound, a lignan isolated from Paulownia species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] A robust understanding of its mechanism of action is critical for designing meaningful cell-based assays.
Q: What are the primary signaling pathways modulated by this compound?
A: Current research indicates that this compound exerts its effects through several key pathways. Its anti-inflammatory properties are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] Additionally, studies have shown that this compound can enhance the cytotoxicity of natural killer (NK) cells against cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway.[6][7][8][9]
The NF-κB pathway is a cornerstone of the inflammatory response.[10][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11][12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[12][13] This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5][10][12][13] this compound has been shown to suppress this process by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[5]
Section 2: Core Principles for Assay Design & Optimization
Before diving into specific assay troubleshooting, it's crucial to establish a solid experimental foundation. Natural products like this compound present unique challenges that must be addressed during assay design.
Q: How do I prepare this compound for cell-based assays? It has poor water solubility.
A: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[14][15]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, cell culture-grade DMSO.[6] Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Causality: DMSO is a standard solvent for cell culture experiments but can be toxic to cells at higher concentrations. Using a high-concentration stock allows you to add a very small volume to your culture medium, keeping the final DMSO concentration low.
-
Trustworthiness: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration, but without the compound. This ensures that any observed effects are due to this compound and not the solvent. A final DMSO concentration of <0.1% (v/v) is generally considered non-toxic for most cell lines.
Q: Which cell line should I choose?
A: The choice of cell line is paramount and depends entirely on your research question.
-
For Anti-Inflammatory Studies: RAW 264.7 murine macrophages are a standard model.[5] They are robust, easy to culture, and produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with LPS.
-
For Anti-Cancer/Cytotoxicity Studies: The selection depends on the cancer type of interest. Common choices include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and K562 (leukemia).[6][16] If studying this compound's effects on immune cell-mediated killing, co-culture systems using NK-92 cells with a target cancer cell line are appropriate.[6][7]
Q: How do I determine the optimal concentration range for this compound?
A: A dose-response experiment is essential to identify the effective concentration range and to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Methodology: Start with a broad range of concentrations, often using a logarithmic or semi-log dilution series (e.g., 0.1, 1, 5, 10, 20, 40, 80 µM).[6]
-
Initial Assay: A cell viability assay, such as the MTT assay, should be performed first. This helps distinguish between true bioactivity (e.g., anti-inflammatory effects) and general cytotoxicity. You want to find a concentration that shows the desired biological effect without simply killing the cells. For example, one study noted that this compound reduced NK cell viability at concentrations above 80 µM but had no effect below 40 µM, guiding their subsequent experiments.[6]
Section 3: Troubleshooting Specific Cell-Based Assays
This section provides solutions to common problems encountered when assessing this compound's bioactivity.
Cytotoxicity Assays (MTT & LDH)
Cytotoxicity assays are fundamental for evaluating a compound's effect on cell viability and proliferation. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[16][17]
Troubleshooting Guide: Cytotoxicity Assays
| Problem / Question | Potential Cause(s) | Troubleshooting Steps & Explanations |
|---|---|---|
| Q: My MTT absorbance readings are very low, even in control wells. | 1. Low Cell Density: Insufficient cells to produce a strong signal.[18] 2. Insufficient Incubation: MTT or solubilization agent incubation time is too short.[18][19] 3. MTT Reagent Degradation: Reagent is old or was exposed to light. | 1. Optimize Seeding Density: Perform a titration experiment to find the density that falls within the linear range of the assay for your specific cell line (often 10,000-100,000 cells/well).[18][19] 2. Increase Incubation Time: Ensure MTT incubation is 2-4 hours. After adding the solubilization solvent (e.g., DMSO), incubate for at least 15-30 minutes on a shaker to fully dissolve formazan crystals.[20] 3. Use Fresh Reagent: Prepare fresh MTT solution or use a new vial. Always store the MTT stock solution protected from light. |
| Q: I'm seeing high variability between replicate wells ("Edge Effect"). | Evaporation: Outer wells of the microplate evaporate faster, concentrating media components and affecting cell growth.[18] | Mitigate Edge Effects: Do not use the perimeter wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[18] Plate all replicates for a single condition in the inner wells. |
| Q: My blank wells (media + MTT only) have high background. | 1. Contamination: Bacterial or fungal contamination can reduce MTT.[18][21] 2. Media Interference: Phenol red or other media components can interfere with absorbance readings.[18][20] | 1. Practice Aseptic Technique: Visually inspect plates for contamination. If suspected, discard and start with fresh cultures and media. 2. Use Phenol Red-Free Medium: For the MTT incubation step, switch to a phenol red-free medium to reduce background absorbance.[18] |
| Q: My LDH results show low cytotoxicity, but the cells look dead under the microscope. | Timing Issue: LDH is released upon loss of membrane integrity. If the compound induces apoptosis, LDH release is a late-stage event. The assay may have been performed too early. | Create a Time-Course: Measure LDH release at multiple time points after treatment (e.g., 12, 24, 48 hours) to capture the kinetics of cell death. |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and controls (untreated, vehicle). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible inside the cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Anti-Inflammatory Assays (Griess Assay for Nitric Oxide)
The Griess assay is a common colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in cell culture supernatants.[22][23]
Troubleshooting Guide: Griess Assay
| Problem / Question | Potential Cause(s) | Troubleshooting Steps & Explanations |
|---|---|---|
| Q: I'm not detecting any NO production, even in my LPS-stimulated positive control. | 1. Insufficient Stimulation: LPS concentration or incubation time is too low. 2. Cell Health: Cells are unhealthy or not responsive. 3. Reagent Issues: Griess reagents are expired or were prepared incorrectly. | 1. Optimize LPS Stimulation: Ensure you are using an effective LPS concentration (typically 100 ng/mL to 1 µg/mL) and incubating for a sufficient time (usually 18-24 hours) to allow for iNOS protein expression and NO production.[5] 2. Check Cell Viability: Confirm cells are healthy via microscopy before and after the experiment. 3. Prepare Fresh Reagents: Prepare fresh Griess reagents and a sodium nitrite standard curve for every experiment. |
| Q: My standard curve has a low R² value or is not linear. | Pipetting Inaccuracy: Errors in preparing the serial dilutions for the standard curve. | Use Calibrated Pipettes: Ensure pipettes are calibrated. Prepare a master mix for each standard concentration to be plated in triplicate to minimize pipetting variability. |
| Q: The color in my samples develops very slowly or is faint. | Incorrect pH: The Griess reaction requires acidic conditions.[24] The buffering capacity of your culture medium may be interfering. | Check Reagent Acidity: The Griess reagent itself contains acid (phosphoric acid) which should lower the pH sufficiently.[22] Ensure you are mixing the supernatant and reagent in the correct ratio (typically 1:1). |
| Q: this compound itself seems to be interfering with the assay. | Compound Color/Reactivity: Some natural products can have inherent color or antioxidant properties that interfere with colorimetric assays. | Run an Interference Control: In a cell-free system, add this compound to culture medium and perform the Griess assay. Also, add this compound to a known concentration of sodium nitrite standard to see if it quenches the signal. If interference is observed, the data must be corrected, or an alternative NO detection method should be considered. |
Protocol: Griess Assay for Nitric Oxide
-
Cell Culture & Treatment: Seed RAW 264.7 cells in a 96-well plate. Once adhered, pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the untreated control. Incubate for 18-24 hours.
-
Prepare Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the cells.
-
Sample Collection: Transfer 50 µL of supernatant from each well of the cell plate to a new, empty 96-well plate. Add 50 µL of each standard to the same plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Component 1) to all wells. Incubate for 5-10 minutes at room temperature, protected from light.[22]
-
Add 50 µL of NED solution (Component 2) to all wells.
-
-
Absorbance Reading: Within 30 minutes, measure the absorbance at 540-550 nm.[23][25]
-
Calculation: Calculate the nitrite concentration in your samples by interpolating from the linear standard curve.
Signaling Pathway Analysis (Western Blot)
Western blotting is essential for confirming if this compound affects specific proteins in a signaling cascade, such as the phosphorylation of IκBα or JNK.[5][6]
Troubleshooting Guide: Western Blot
| Problem / Question | Potential Cause(s) | Troubleshooting Steps & Explanations |
|---|---|---|
| Q: I have no signal or a very weak signal for my target protein. | 1. Low Protein Expression: The target protein (especially a phosphorylated form) may be low in abundance.[26] 2. Poor Transfer: Inefficient transfer of protein from the gel to the membrane.[27] 3. Antibody Issues: Primary or secondary antibody concentration is too low, or the antibody is not working/compatible.[28][29] | 1. Load More Protein: Increase the total protein loaded per lane (from 20-30 µg up to 100 µg for low-abundance targets).[26] Always include a positive control lysate known to express your target. 2. Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency before blocking.[27] 3. Optimize Antibodies: Increase the primary antibody concentration or incubate overnight at 4°C.[30] Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use anti-rabbit secondary for a primary raised in rabbit).[27] |
| Q: I have high background on my blot, obscuring my bands. | 1. Insufficient Blocking: The blocking step was too short or the blocking agent is suboptimal.[30] 2. Antibody Concentration Too High: Excessive antibody leads to non-specific binding.[28] 3. Inadequate Washing: Residual unbound antibody remains on the membrane. | 1. Optimize Blocking: Block for at least 1 hour at room temperature. Try a different blocking agent (e.g., switch from 5% milk to 5% BSA, especially for phospho-antibodies).[28] 2. Titrate Antibodies: Reduce the concentration of your primary and secondary antibodies. 3. Increase Washes: Increase the number and duration of washes with TBST/PBST after antibody incubations.[28] |
| Q: I see multiple non-specific bands. | 1. Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[28] 2. Protein Degradation: Sample handling led to protein cleavage, creating smaller bands.[29] | 1. Check Antibody Datasheet: Verify the antibody has been validated for your application and species. Run the antibody on a known negative control lysate. 2. Use Protease/Phosphatase Inhibitors: Always add a cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to preserve protein integrity.[26][29] |
Section 4: References
-
Cell-Based Assays in Natural Product-Based Drug Discovery. (n.d.). ResearchGate. [Link]
-
NF-kappa B signaling pathway - Homo sapiens (human). (n.d.). KEGG PATHWAY. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J.-T., Lim, J.-S., Cho, H. J., & Lee, H. G. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology. [Link]
-
Wójciak, M., & Dąbrowski, M. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Molecules. [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). ResearchGate. [Link]
-
Kobayashi, M., Kotoku, N., & Arai, M. (n.d.). Search for medicinal seeds from natural products based on cell-based assay. J-STAGE. [Link]
-
Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed. [Link]
-
Zhang, Y., et al. (2023). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. MDPI. [Link]
-
Schneider, M. J., & Tuchowska, A. (2016). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. PubMed. [Link]
-
Thornburg, C. C., et al. (2020). Creating and screening natural product libraries. RSC Publishing. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [Link]
-
Soares, D. G., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. PubMed. [Link]
-
Wójciak, M., & Dąbrowski, M. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. MDPI. [Link]
-
Wójciak, M., & Dąbrowski, M. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. ResearchGate. [Link]
-
Kim, D. S., et al. (2019). Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells. Journal of Korean Medicine. [Link]
-
Western Blot Troubleshooting. (n.d.). St John's Laboratory. [Link]
-
Zhang, Y., et al. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. Frontiers in Pharmacology. [Link]
-
Western blot troubleshooting: no signal. (n.d.). Absolute Antibody. [Link]
-
Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa. (2017). ResearchGate. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate. [Link]
-
Piknova, B. (2012). Can anyone explain a strange reaction when measuring nitric oxide with a modified Griess reagent? ResearchGate. [Link]
-
Srivastava, M. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]
-
This compound activates NK cells through the JNK signaling pathway. (n.d.). ResearchGate. [Link]
-
Kim, J., et al. (2017). Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa. PubMed. [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PubMed. [Link]
Sources
- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paulownia Organs as Interesting New Sources of Bioactive Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jkom.org [jkom.org]
- 6. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. KEGG PATHWAY: NF-kappa B signaling pathway - Homo sapiens (human) [kegg.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. atcc.org [atcc.org]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. arp1.com [arp1.com]
- 28. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 29. stjohnslabs.com [stjohnslabs.com]
- 30. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Paulownin Extracts
Welcome to the technical support center for Paulownin extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent challenge of batch-to-batch variability in botanical extracts. Our goal is to provide you with the expertise and methodologies necessary to ensure the consistency, reliability, and validity of your experimental results.
The complex nature of botanical products means that variability is an ever-present factor. Unlike synthetic compounds, the phytochemical profile of a plant extract is influenced by a multitude of variables, from the plant's genetics and growing conditions to post-harvest processing and extraction techniques.[1][2][3] This guide will equip you with a systematic approach to understanding, controlling, and ultimately minimizing this variability.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers frequently encounter when working with this compound.
Q1: What is this compound and where is it sourced from?
This compound is a furofuran lignan, a class of bioactive compounds found in various plant species.[4] It is most notably isolated from the wood of trees in the Paulownia genus, such as Paulownia tomentosa.[4][5] Different parts of the Paulownia tree, including the wood, bark, leaves, and fruit, contain a rich array of bioactive components, but the wood (xylem) is a primary source for this compound itself.[5]
Q2: What are the primary biological activities of this compound that necessitate consistent extracts?
This compound has demonstrated a range of pharmacological activities that are of significant interest to the research community. These include anti-inflammatory, antibacterial, antifungal, and antitumor effects.[6][7] Recent studies have highlighted its potential in cancer immunotherapy by enhancing the cytotoxicity of Natural Killer (NK) cells through the activation of the JNK signaling pathway.[6] Given these potent biological effects, consistent extract quality is paramount for reproducible in vitro and in vivo studies.
Q3: What are the fundamental causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in any botanical extract, including this compound, is a multifactorial issue.[1][3][8] The primary causes can be categorized as follows:
-
Raw Material Source: The geographical location, climate, soil conditions, and even the specific species or hybrid of Paulownia can significantly alter the concentration of this compound and other phytochemicals.[1][8][9]
-
Harvesting and Post-Harvest Processing: The age of the tree and the time of harvest can affect the phytochemical profile.[8] Furthermore, how the plant material is dried and stored post-harvest can lead to the degradation of active compounds.[1][8]
-
Extraction Methodology: This is one of the most critical sources of variability. The choice of solvent, extraction temperature, duration, and pressure can dramatically impact the yield and purity of the final extract.[8][10][11][12] For instance, different solvent systems (e.g., ethanol, methanol, acetone-water mixtures) will have varying efficiencies for extracting this compound versus other compounds.[10][13][14]
-
Manufacturing Process: The entire manufacturing workflow, including filtration, concentration, and drying of the extract, introduces potential for inconsistency if not strictly controlled under Good Manufacturing Practices (GMP).[1][15]
Q4: How can I begin to standardize my this compound extracts to ensure experimental reproducibility?
Standardization is a comprehensive quality control process that must be implemented at every stage.[8] Key strategies include:
-
Raw Material Qualification: Establish strict specifications for your starting plant material. This includes botanical authentication, macroscopic and microscopic examination, and phytochemical fingerprinting of the raw material.
-
Process Validation: Validate your entire extraction and purification process. This means demonstrating that your chosen method consistently produces an extract that meets predetermined quality attributes.
-
Chemical and Biological Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of your extract. This allows for the quantification of this compound and other marker compounds. Complement this with a relevant bioassay to establish a "biological fingerprint" that ensures consistent functional activity.
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your research.
Problem 1: Inconsistent Bioactivity in Cellular or Animal Models
You observe that different batches of your this compound extract, used at the same concentration, yield significantly different results in your bioassays (e.g., varying levels of NK cell cytotoxicity[6] or anti-inflammatory response).
Caption: Decision tree for troubleshooting inconsistent bioactivity.
Possible Causes & Solutions
-
Cause A: Variable this compound Concentration
-
Explanation: The most common cause is that the total weight of the dried extract is not representative of the active compound's concentration. One batch might be 5% this compound by weight, while another is 2%.
-
Solution: Do not dose based on the gross weight of the crude extract. You must quantify the concentration of this compound in each batch using a validated analytical method, such as HPLC with a certified reference standard. Normalize your experimental dilutions to deliver the same final concentration of pure this compound.
-
-
Cause B: Presence of Interfering Compounds
-
Explanation: Crude extracts contain a multitude of compounds.[9] Some may have antagonistic effects, inhibiting the bioactivity of this compound. Others may have synergistic effects, and their variable presence can also lead to inconsistent results.
-
Solution: Use HPLC or LC-MS to compare the phytochemical fingerprints of "high-activity" and "low-activity" batches. Significant differences in peak profiles can help identify potential interfering compounds. If necessary, implement further purification steps (e.g., column chromatography) to isolate a this compound-enriched fraction.[16]
-
-
Cause C: Improper Sample Preparation for Bioassay
-
Explanation: this compound, like many organic compounds, may have limited solubility in aqueous media. If the extract is not fully dissolved before being added to cell culture media, the effective concentration will be lower than calculated.
-
Solution: Verify the solubility of your extract in the chosen solvent (e.g., DMSO) and the final assay medium. Ensure the final solvent concentration is non-toxic to your cells. Visually inspect for precipitation after dilution.
-
Problem 2: HPLC Chromatograms of Different Batches Do Not Match
You notice significant variations in the number of peaks, peak heights, or retention times in the HPLC fingerprints of different extract batches.
Possible Causes & Solutions
-
Cause A: Inconsistent Raw Material
-
Explanation: As discussed in the FAQs, the source and handling of the Paulownia wood are critical. Using material from different suppliers, geographical regions, or harvest times without proper qualification is a primary source of chemical variability.[1][3]
-
Solution: Implement a strict raw material qualification protocol (see Key Methodologies below). Source your material from a single, reputable supplier who can provide a certificate of analysis. Perform fingerprint analysis on the raw material before committing to a large-scale extraction.
-
-
Cause B: Inconsistent Extraction Parameters
-
Explanation: Minor deviations in extraction time, temperature, or solvent-to-solid ratio can alter the chemical profile of the extract.[14] For example, a longer extraction time may pull more polar compounds from the plant matrix, changing the overall composition.
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for your extraction process. Document every parameter for every batch. Use automated or semi-automated extraction systems where possible to minimize human error.
-
-
Cause C: Degradation During Storage
-
Explanation: Phytochemicals can degrade over time, especially if exposed to light, heat, or oxygen. An older batch may show a different profile from a freshly prepared one.
-
Solution: Perform stability testing on your extracts. Store them in airtight, light-protected containers at a low temperature (e.g., -20°C or -80°C). Re-qualify the extract's fingerprint if it has been stored for an extended period.
-
Key Methodologies and Protocols
This section provides detailed, actionable protocols for standardizing your work with this compound extracts.
Protocol 1: Standardized Workflow for this compound Extraction and Isolation
This protocol describes a general, robust method for obtaining a this compound-enriched fraction from Paulownia tomentosa wood.[16]
Caption: Standardized workflow for this compound extraction and purification.
Step-by-Step Methodology:
-
Material Preparation:
-
Air-dry wood shavings from Paulownia tomentosa to a constant weight to remove moisture.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Agitate the mixture at room temperature for 48 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the resulting filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation. The result is a crude ethanolic extract.
-
-
Purification via Column Chromatography: [16]
-
Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) alongside a this compound reference standard to identify the fractions containing your compound of interest.
-
Pool the fractions that show a high concentration of this compound and concentrate them to yield a this compound-enriched fraction.
-
Protocol 2: Quantitative HPLC Analysis of this compound
This protocol provides a standardized method for quantifying the concentration of this compound in your extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280 nm.
-
Column Temperature: 30°C.
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a calibration curve by making a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of your dried this compound extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Plot the peak area of the this compound standard against its concentration to generate a linear calibration curve. Use the peak area of this compound in your sample injection and the regression equation from the calibration curve to calculate the exact concentration of this compound in your extract.
Data Summary Table
The following table summarizes the key variables and the corresponding quality control measures needed to ensure batch-to-batch consistency.
| Source of Variability | Key Factors to Control | Recommended Quality Control (QC) Measures | Relevant Analytical Techniques |
| Raw Botanical Material | Species/Hybrid, Geographical Origin, Harvest Time, Drying/Storage Conditions | Botanical Authentication, Macroscopic/Microscopic Analysis, Phytochemical Fingerprinting | HPTLC, DNA Barcoding, HPLC/LC-MS |
| Extraction Process | Solvent Type & Purity, Solvent:Solid Ratio, Temperature, Duration, Pressure | Strict Adherence to a Validated SOP, In-Process Controls | HPLC, UV-Vis Spectroscopy |
| Post-Extraction Processing | Filtration, Concentration Method, Drying Technique | Process Validation, Final Product Specification Sheet | HPLC, GC (for residual solvents) |
| Final Extract & Storage | Purity, Concentration of Actives, Stability | Quantitative Analysis, Stability Testing Protocol, Proper Storage Conditions | HPLC, LC-MS, Bioassay |
Conclusion
Addressing the batch-to-batch variability of this compound extracts is not a trivial task, but it is an essential one for generating high-impact, reproducible scientific data. By adopting a "quality by design" approach—starting with rigorous raw material qualification, adhering to validated extraction protocols, and employing robust analytical methods for final product release—researchers can gain confidence in their results. This technical guide provides a framework for this systematic approach. Remember that meticulous documentation and adherence to SOPs are the cornerstones of consistency.
References
-
He, T., Vaidya, B. N., Perry, Z. D., Parajuli, P., & Joshee, N. (2016). Paulownia as a Medicinal Tree: Traditional Uses and Current Advances. European Journal of Medicinal Plants, 14(1), 1-15. ([Link])
-
Wojda, M., & Klimek-Szczykutowicz, M. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Molecules, 28(2), 744. ([Link])
-
Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. ([Link])
-
ResearchGate. (n.d.). Composition of solvents used to extract active compounds from paulownia leaves. [Image]. ([Link])
-
Wang, Y., et al. (2025). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. Molecules. ([Link])
-
Choi, Y. J., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology, 15. ([Link])
-
Ali, B., et al. (2024). Phytochemical profile and the effect of Paulownia elongate root and bark on gram positive and gram negative bacterial species. MOJ Biorganic & Organic Chemistry. ([Link])
-
Rai, P. K., et al. (2024). Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. Journal of Ethnopharmacology. ([Link])
-
Dżugan, M., et al. (2025). Bacteriostatic and antioxidant properties of paulownia leaf extracts (Paulownia spp.) as natural products in crop protection. Journal of Plant Protection Research. ([Link])
-
Picos, M. A., et al. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Molecules, 27(1), 254. ([Link])
-
ResearchGate. (2025, October 15). Pressurized Solvent Extraction of Paulownia Bark Phenolics. ([Link])
-
Scribd. (n.d.). Paulownia Medicine Usa Study. ([Link])
-
Picos, M. A., et al. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Molecules, 27(1), 254. ([Link])
-
ResearchGate. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. ([Link])
-
Schneider, M. J. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. Industrial Crops and Products. ([Link])
-
ResearchGate. (n.d.). This compound activates NK cells through the JNK signaling pathway. NK-92... [Image]. ([Link])
-
International Journal of Pharmaceutical Research and Applications. (2023, May 5). WHO guideline on Current Good Manufacturing Practices for Herbal medicines. ([Link])
-
Ouyang, D., et al. (2013). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. AAPS PharmSciTech, 14(3), 1130–1137. ([Link])
-
Ouyang, D., et al. (2013). Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint. AAPS PharmSciTech. ([Link])
-
European Medicines Agency. (2021, February). GMP requirements applicable to the early manufacturing steps for comminuted plants and herbal extracts used as active substances. ([Link])
-
European Medicines Agency. (n.d.). Herbal medicinal products: scientific guidelines. ([Link])
-
ECA Academy. (2021, February 17). EMA Clarifies GMP Requirements for Herbal Substances Used as APIs. ([Link])
-
ResearchGate. (n.d.). Comparison of analytical techniques for the chemical standardization of botanicals and medicinal plants. [Image]. ([Link])
-
ResearchGate. (n.d.). Quality control, extraction methods, and standardization: Interface between traditional use and scientific investigation. ([Link])
-
Scientific.Net. (n.d.). Analysis of Antioxidant Properties and Major Components of the Extract of Paulownia tomentosa Steud Flowers. ([Link])
-
ResearchGate. (2025, October 14). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112 and Their Anticoagulant Properties in Whole Human Blood. ([Link])
-
ResearchGate. (n.d.). High temperature treatment allows the detection of episesamin in paulownia wood extractives. ([Link])
-
Apak, R., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. ([Link])
-
Ivanova, T., et al. (2025). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. Plants. ([Link])
Sources
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalejmp.com [journalejmp.com]
- 6. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Pressurized Solvent Extraction of Paulownia Bark Phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of Paulownin Degradation During Storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of Paulownin during storage. By understanding the inherent stability of this compound and implementing the robust protocols outlined below, you can ensure the integrity and purity of your valuable samples for downstream applications.
Understanding this compound Stability: A Foundation for Preservation
This compound is a furofuran lignan, a class of polyphenolic compounds found in various plants, notably in the wood of Paulownia tomentosa.[1][2] Its chemical structure, characterized by multiple aromatic rings and oxygen-containing functional groups, makes it susceptible to degradation through several pathways. Understanding these vulnerabilities is the first step toward effective preservation.
Key Degradation Pathways:
-
Oxidation: The phenolic hydroxyl groups present in the lignan structure are prone to oxidation. This can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. Oxidation can lead to the formation of quinone-type structures and other degradation products, altering the biological activity of this compound.
-
Hydrolysis: The ether linkages within the furofuran ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the ring and the formation of new, less active compounds.
-
Photodegradation: Exposure to ultraviolet (UV) and even visible light can provide the energy to initiate photochemical reactions.[3] This can lead to the formation of free radicals and subsequent degradation of the this compound molecule. Lignin, a related polymer, is known to be sensitive to UV radiation, which causes photo-oxidative effects.[3]
-
Thermal Degradation: While lignans can exhibit some thermal stability, high temperatures can accelerate both oxidation and hydrolysis.[4][5] Thermal degradation of related wood components like hemicelluloses and extractives has been observed, indicating the potential for heat-induced changes in this compound.[6]
The following diagram illustrates the primary environmental factors that can contribute to the degradation of this compound.
Caption: Key environmental factors leading to this compound degradation.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems that may arise during the storage of this compound, providing potential causes and actionable solutions in a question-and-answer format.
| Question/Observed Issue | Potential Cause(s) | Recommended Action(s) |
| My this compound solution has changed color (e.g., yellowing or browning). | Oxidation of phenolic groups. | 1. Inert Atmosphere: Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. 2. Antioxidants: For long-term solution storage, consider the addition of a small amount of a suitable antioxidant. However, ensure the antioxidant is compatible with your downstream application. 3. Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil. |
| I'm seeing a decrease in purity or the appearance of new peaks in my HPLC/LC-MS analysis. | Chemical degradation (oxidation, hydrolysis, or photodegradation). | 1. Review Storage Conditions: Verify that the temperature, light, and atmospheric conditions align with the "Best Practices" outlined in Section 3. 2. Solvent Purity: Ensure that the solvent used for storage is of high purity and free from contaminants that could catalyze degradation (e.g., metal ions). Use freshly opened solvents when possible. 3. pH Control: If storing in an aqueous or protic solvent, ensure the pH is neutral to minimize the risk of acid or base-catalyzed hydrolysis. |
| The solubility of my stored this compound seems to have decreased. | Formation of less soluble degradation products or polymerization. | 1. Re-dissolution: Attempt to redissolve the material with gentle warming and/or sonication.[7] However, be cautious with heat as it can accelerate further degradation. 2. Purity Check: Analyze the sample using a suitable analytical technique (e.g., HPLC) to assess its purity. If significant degradation has occurred, repurification may be necessary. |
| I'm observing inconsistent results in my biological assays using different batches of stored this compound. | Inconsistent degradation between batches due to variations in storage history. | 1. Standardize Storage Protocol: Implement a strict, standardized storage protocol for all this compound samples. 2. Aliquot Samples: Upon receipt or purification, aliquot the this compound into smaller, single-use vials. This minimizes freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere. 3. Regular Quality Control: Periodically re-analyze a representative aliquot to monitor its stability over time. |
FAQs: Quick Reference for this compound Storage
-
Q: What is the best way to store solid this compound?
-
Q: How should I store this compound in solution?
-
Q: What solvents are recommended for storing this compound?
-
Q: Is it necessary to protect this compound from light?
-
Q: How can I minimize oxidation during handling?
-
A: When weighing and preparing solutions, work efficiently to minimize the exposure time to air. If possible, handle the compound in an inert atmosphere glove box. When sealing vials for storage, purge the headspace with an inert gas like argon or nitrogen.
-
Best Practices for Storage: Experimental Protocols
Adherence to standardized storage protocols is paramount for maintaining the integrity of this compound.
Protocol 4.1: Long-Term Storage of Solid this compound
-
Preparation: Ensure the this compound is in a dry, solid form. If it has been recently purified, ensure all residual solvents have been removed under vacuum.
-
Weighing and Aliquoting: In a controlled environment with low humidity, accurately weigh the desired amount of this compound. If you have a large batch, it is highly recommended to pre-aliquot it into smaller, single-use vials.
-
Inert Atmosphere: Place the open vial(s) containing the this compound in a desiccator or glove box that has been purged with an inert gas (argon or nitrogen).
-
Sealing: Tightly seal the vials with high-quality, airtight caps. For extra protection, you can wrap the cap-vial interface with parafilm.
-
Light Protection: Place the sealed vials into a light-blocking container or wrap them in aluminum foil.
-
Storage: Store the container at -20°C or, for optimal long-term stability, at -80°C.
Protocol 4.2: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your intended application (e.g., DMSO). Use a freshly opened bottle of solvent to minimize water content.
-
Dissolution: In a sterile environment, add the appropriate volume of solvent to the pre-weighed solid this compound. If necessary, use gentle warming or sonication to aid dissolution, but avoid excessive heat.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected (amber) cryovials.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen).
-
Sealing and Labeling: Securely cap each vial and clearly label it with the compound name, concentration, solvent, and date of preparation.
-
Storage: For storage up to one month, a -20°C freezer is suitable.[7] For longer-term storage (up to six months), store the aliquots at -80°C.[7]
The following workflow diagram summarizes the key steps for optimal this compound storage.
Caption: Recommended workflows for solid and solution storage of this compound.
Monitoring Stability: Analytical Methods for Quality Control
Regularly assessing the stability of your stored this compound is a critical component of good laboratory practice.
High-Performance Liquid Chromatography (HPLC)
HPLC is one of the most effective techniques for monitoring the purity and detecting the presence of degradation products.[9]
-
Methodology:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is common for separating lignans.
-
Detection: UV detection is widely used for phenolic compounds.[10] A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which can help in identifying degradation products. The typical UV absorbance maxima for phenolic compounds are in the range of 270-280 nm.[10]
-
Analysis: Compare the chromatogram of the stored sample to that of a freshly prepared or reference standard. Look for a decrease in the area of the main this compound peak and the appearance of new peaks, which would indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more in-depth analysis, LC-MS can be employed to identify the molecular weights of any degradation products, providing insights into the degradation pathways.[9]
-
Methodology:
-
LC Conditions: Use an HPLC method similar to the one described above.
-
MS Detection: Couple the HPLC to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
-
Data Analysis: Analyze the mass spectra of any new peaks to determine their molecular weights. This information, along with fragmentation patterns (MS/MS), can help in postulating the structures of the degradation products.
-
By implementing these storage and monitoring protocols, you can significantly mitigate the risk of this compound degradation, ensuring the reliability and reproducibility of your research.
References
-
Esteves, B., Viana, H., & Pereira, H. (2022). The Influence of Age on the Wood Properties of Paulownia tomentosa (Thunb.) Steud. Forests, 13(5), 726. [Link]
-
Patel, K., Patel, D., & Patel, M. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 10(15), 1045-1055. [Link]
-
BIO TREE LTD. (n.d.). GOOD PRACTICES AND INSTRUCTIONS - Paulownia. [Link]
-
Akyildiz, M. H., & Kol, H. S. (2010). Some technological properties and uses of paulownia (Paulownia tomentosa Steud.) wood. Journal of Environmental Biology, 31(5), 613-617. [Link]
-
Cremonini, C., Foppa Pedretti, E., Giosuè, C., & Tondi, G. (2016). Effects of ageing on the color and surface chemistry of Paulownia wood (P. elongata) from fast growing crops. BioResources, 11(4), 8536-8547. [Link]
-
de Andrade, J. S., de Oliveira, J. G., & de Souza, F. G. (2023). Physicochemical properties of Paulownia tomentosa Steud. wood. Ciência Florestal, 34(4), e85562. [Link]
-
Baran, S., Mamiński, M., & Szymański, R. (2025). Enhancing Functional and Visual Properties of Paulownia Wood Through Thermal Modification in a Steam Atmosphere. Materials, 18(14), 4895. [Link]
-
Shahidi, F., & Liyana-Pathirana, C. M. (2024). Stability and Bioaccessibility of Lignans in Food Products. Foods, 13(1), 163. [Link]
-
Linus Pauling Institute. (n.d.). Lignans. Oregon State University. [Link]
-
Baertschi, S. W., Alsante, K. M., & Hata, T. H. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]
-
Lee, J., Kim, S., & Kim, T. H. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology, 15, 1447936. [Link]
-
Carpenter, S. B., & Immel, M. J. (n.d.). Paulownia seeds stored in stratification and dry storage at 4° C had high germination after 3 years, but speed of germination declined rapidly after 4 months. RNGR. [Link]
-
Herrero, M., & Cifuentes, A. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5467. [Link]
-
Kim, H. J., Lee, J. H., & Kim, J. H. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Frontiers in Nutrition, 11, 1386708. [Link]
-
Golden Valley Flax. (n.d.). (Flaxseed) Storage and Baking Stability. [Link]
-
Block, J. M., & da Silva, V. L. (2025). Effect of storage and processing of Brazilian flaxseed on lipid and lignan contents. Food Science and Technology, 45, e114123. [Link]
-
Cathaia Int. (n.d.). Requirements of Paulownia regarding the plantation site. [Link]
Sources
- 1. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Functional and Visual Properties of Paulownia Wood Through Thermal Modification in a Steam Atmosphere [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Chromatographic Separation of Paulownin
Welcome to the technical support center for the chromatographic purification of paulownin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and refining of this compound from complex plant extracts. As a senior application scientist with extensive experience in natural product purification, I will explain the causality behind experimental choices to ensure your protocols are robust and self-validating.
Introduction to this compound and its Purification Challenges
This compound is a furofuran lignan with promising biological activities, primarily extracted from various species of the Paulownia tree. Its purification is often complicated by the presence of structurally similar co-extracts, including other lignans (most notably sesamin), flavonoids, and various phenolic compounds. This guide provides a systematic approach to overcoming these separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-extracts that interfere with this compound purification?
A1: The most common interfering compounds in Paulownia extracts are other lignans, particularly sesamin, due to its structural similarity to this compound. Additionally, a variety of flavonoids (such as apigenin, quercetin, and their glycosides) and phenolic acids are often co-extracted and can co-elute with this compound if the chromatographic conditions are not optimized.[1][2]
Q2: What is a good starting point for developing a TLC method for monitoring this compound purification?
A2: A good starting point for developing a Thin-Layer Chromatography (TLC) method is to use silica gel 60 F254 plates. For the mobile phase, a mixture of a non-polar and a moderately polar solvent is recommended. A common system for separating lignans is a mixture of toluene and ethyl acetate. You can start with a ratio of 8:2 (v/v) and adjust the polarity by varying the proportion of ethyl acetate to achieve good separation. For more polar compounds, adding a small amount of methanol or formic acid can improve resolution.[3]
Q3: What are the ideal UV wavelengths for detecting this compound and its co-extracts?
A3: this compound and other lignans typically show strong UV absorbance around 280-290 nm. Flavonoids, another major class of co-extracts, also absorb in this region but often have a second absorption maximum between 320 and 380 nm. Therefore, monitoring at both ~285 nm and ~330 nm using a diode array detector (DAD) can be highly beneficial for distinguishing between lignans and flavonoids during your separation.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic separation of this compound.
Issue 1: Poor Resolution Between this compound and Sesamin
Q: My HPLC analysis shows co-elution or very poor separation between this compound and what I suspect is sesamin. How can I improve this?
A: Senior Application Scientist's Insights: The structural similarity between this compound and sesamin makes their separation challenging. The key to resolving these two lignans lies in exploiting the subtle differences in their polarity and interaction with the stationary phase.
Underlying Cause: this compound and sesamin are isomers, and their similar physicochemical properties lead to very close retention times on standard reversed-phase columns.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Composition: Acetonitrile often provides better selectivity for closely related isomers compared to methanol in reversed-phase HPLC. Start with a water/acetonitrile gradient and carefully optimize the gradient slope. A shallow gradient around the elution time of the two compounds can significantly improve resolution.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial. This suppresses the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing and reduce resolution.[4][5]
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can sometimes improve the resolution between closely eluting peaks by altering the selectivity and reducing mobile phase viscosity. Experiment with temperatures between 30°C and 40°C.
-
-
Consider a Different Stationary Phase:
-
If optimizing the mobile phase is insufficient, switching to a column with a different selectivity is the next logical step. A phenyl-hexyl or a biphenyl stationary phase can offer different pi-pi interactions compared to a standard C18 column, potentially enhancing the separation of aromatic compounds like lignans.
-
Experimental Protocol: HPLC Method for this compound and Sesamin Resolution
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-50% B (shallow gradient)
-
25-30 min: 50-90% B (column wash)
-
30-35 min: 90% B
-
35-40 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: 285 nm
Issue 2: Peak Tailing of this compound
Q: The this compound peak in my chromatogram is showing significant tailing. What could be the cause and how do I fix it?
A: Senior Application Scientist's Insights: Peak tailing is a common issue in the chromatography of phenolic compounds like lignans. It is often caused by secondary interactions between the analyte and the stationary phase.
Underlying Cause: The most frequent cause of peak tailing for compounds with hydroxyl groups is their interaction with acidic silanol groups on the surface of the silica-based stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: As mentioned previously, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the silanol groups, minimizing these unwanted secondary interactions.
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically modified to be less active. Ensure you are using a high-quality, end-capped C18 column.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Column Contamination: The column inlet frit or the top of the column bed can become contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (e.g., isopropanol or a mixture of dichloromethane and methanol) may resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for addressing peak tailing.
Issue 3: Low Recovery of this compound after Flash Chromatography
Q: After performing flash chromatography on a silica gel column, the recovery of this compound in the collected fractions is very low. What could be the reason?
A: Senior Application Scientist's Insights: Low recovery from silica gel chromatography can be due to irreversible adsorption of the compound onto the stationary phase or degradation during the process.
Underlying Cause: The hydroxyl group in this compound can lead to strong interactions with the silica gel, potentially causing irreversible binding. Additionally, prolonged exposure to the acidic silica surface can sometimes lead to degradation of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a small amount of water or by pre-washing the packed column with a mobile phase containing a small percentage of a polar solvent like methanol.
-
Optimize the Elution Solvents: Using a solvent system with a slightly higher polarity might be necessary to efficiently elute this compound. A gradient elution from a non-polar solvent (e.g., hexane or toluene) to a more polar solvent (e.g., ethyl acetate) is generally effective. Adding a small amount of methanol to the ethyl acetate in the later stages of the elution can help recover more polar compounds.
-
Consider an Alternative Stationary Phase: If irreversible adsorption remains a problem, consider using a different stationary phase for your flash chromatography, such as alumina (neutral or basic) or a bonded-phase silica like diol or amino.
Protocol for Flash Chromatography of a Paulownia Extract
-
Sample Preparation: Dissolve the crude Paulownia extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). If the extract is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel (40-63 µm).
-
Elution: Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% Hexane (2 column volumes)
-
Gradient to 50% Ethyl Acetate in Hexane (10 column volumes)
-
Gradient to 100% Ethyl Acetate (5 column volumes)
-
Hold at 100% Ethyl Acetate (3 column volumes)
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.
Data Summary
The following table provides typical chromatographic parameters for this compound and its common co-extracts. These values can serve as a reference for method development.
| Compound | Typical Retention Time (min) on C18 with Water/Acetonitrile Gradient | UV λmax (nm) | Notes |
| This compound | 15-20 | ~285 | Retention time is highly dependent on the specific gradient and column. |
| Sesamin | 16-21 | ~287 | Often elutes very close to this compound. |
| Apigenin | 12-17 | ~268, 336 | A common flavonoid co-extract. |
| Quercetin | 10-15 | ~255, 370 | Another common flavonoid, generally more polar than apigenin. |
Concluding Remarks
The successful purification of this compound from its natural sources is an achievable goal with a systematic and informed approach to chromatography. By understanding the chemical nature of this compound and its potential co-extracts, and by applying the troubleshooting strategies outlined in this guide, researchers can overcome common separation challenges and obtain high-purity material for their studies.
References
-
BGD Group. (n.d.). TLC System. Retrieved from [Link]
-
Giménez-Bastida, J. A., et al. (2019). Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties. Frontiers in Pharmacology, 10, 723. [Link]
- Lee, W. J., et al. (2013). Determination of sesamin and sesamolin by using HPLC with an internal standard. Taiwanese Journal of Agricultural Chemistry and Food Science, 51(2), 102-108.
- Stalikas, C. D. (2007). Extraction, separation, and detection of phenols and phenolic acids.
- Schneiderová, K., & Šmejkal, K. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. Phytochemistry Reviews, 14(5), 803-844.
- He, T., et al. (2016). Paulownia as a Medicinal Tree: Traditional Uses and Current Advances. European Journal of Medicinal Plants, 14(1), 1-15.
-
Michailidis, D., et al. (2019). Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties. Frontiers in Pharmacology, 10, 723. [Link]
-
Patyra, A., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. [Link]
- Slanina, J., & Glatz, Z. (2004). A review: Analysis of lignans.
- Song, L., et al. (2013). Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study.
- Xu, W. H., et al. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research, 33(9), 1357-1373.
Sources
- 1. Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiirj.org [oiirj.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Paulownin
Introduction
Paulownin is a naturally occurring lignan found in plants of the Paulownia genus, such as Paulownia tomentosa.[1][2] It has garnered significant interest within the research community for its diverse physiological functions, including potential anti-tumor, anti-bacterial, and anti-fungal effects.[2] However, a primary obstacle hindering its clinical translation is its poor oral bioavailability. Like many phenolic compounds, this compound's low aqueous solubility is a major limiting factor for its absorption in the gastrointestinal tract.[3]
This technical guide is designed for researchers, scientists, and drug development professionals actively working with this compound. It serves as a centralized resource, offering troubleshooting advice and detailed experimental protocols in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and overcome the bioavailability challenges associated with this promising compound.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial questions regarding this compound's properties and the challenges they present.
Q1: What is this compound and why is its bioavailability a major hurdle?
A: this compound is a bioactive furofuran lignan.[4] The primary challenge to its oral bioavailability stems from its physicochemical properties. It is a highly lipophilic molecule with poor water solubility. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and high permeability are classified as BCS Class II.[5] For these compounds, the rate at which they dissolve in the gastrointestinal fluids is the rate-limiting step for absorption.[6] Therefore, even if this compound can permeate intestinal membranes effectively, its limited ability to first dissolve in the gut prevents a sufficient concentration from reaching the intestinal wall for absorption.
Q2: What are the key physiological mechanisms that limit this compound's absorption?
A: The primary limiting factor is dissolution rate-limited absorption , as explained above. Beyond this, two other potential mechanisms common to phenolic compounds may contribute:
-
First-Pass Metabolism: Like many natural phenolics, once absorbed, this compound may be subject to extensive metabolism in the intestine and liver (first-pass effect), where enzymes can modify the molecule, often into less active or more easily excreted forms.[3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters are present in the intestinal epithelium and actively pump foreign compounds back into the gut lumen, reducing net absorption. While specific data on this compound is limited, this is a common mechanism affecting many plant-derived compounds.[7]
Q3: What are the principal formulation strategies to enhance the bioavailability of a compound like this compound?
A: The overarching goal is to increase the dissolution rate and apparent solubility of this compound in the gastrointestinal tract. The three most widely adopted and effective strategies for BCS Class II compounds are:
-
Solid Amorphous Dispersions: This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[6][8] By converting the drug from a crystalline to a higher-energy amorphous state, its solubility and dissolution rate can be dramatically increased.[9]
-
Particle Size Reduction (Nanonization): Decreasing the particle size of the drug to the nanometer range vastly increases its surface-area-to-volume ratio.[10][11] This leads to a faster dissolution rate as described by the Noyes-Whitney equation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior improves solubility in water.[12][13][14]
Section 2: Troubleshooting and Experimental Guides
This section provides practical, step-by-step solutions to common experimental challenges encountered when working to improve this compound's bioavailability.
Problem Area 1: Basic Handling and Solubilization for In Vitro Work
A: This is a common starting problem. Direct dissolution in aqueous media is not feasible. You must first create a concentrated stock solution in an appropriate organic solvent and then dilute it into your cell culture medium.
Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO.[1]
-
Preparation:
-
Weigh out the desired amount of this compound powder.
-
Add the required volume of new, high-purity DMSO to achieve a high concentration (e.g., 100 mg/mL).
-
To aid dissolution, use an ultrasonic bath until the solution is completely clear. Gentle heating can also be applied if necessary.[1]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]
-
Application: When treating cells, dilute the DMSO stock into your final culture medium. Crucially, ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Problem Area 2: Overcoming Poor Dissolution with Solid Dispersions
A: For laboratory-scale screening, the Solvent Evaporation method is often the most practical and accessible approach.[9] It doesn't require the specialized equipment of hot-melt extrusion and allows for rapid preparation of different drug-to-polymer ratios for testing. Polyvinylpyrrolidone (PVP) is an excellent starting carrier due to its proven ability to form stable amorphous dispersions.[9]
Experimental Workflow: this compound Solid Dispersion via Solvent Evaporation
Caption: Workflow for creating a this compound solid dispersion.
Protocol: Preparation of a 1:4 this compound:PVP K30 Solid Dispersion
-
Dissolution: Weigh 100 mg of this compound and 400 mg of PVP K30. Dissolve both completely in a suitable volume (e.g., 20 mL) of a common volatile solvent like methanol or ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a solid film or mass is formed on the flask wall.
-
Final Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.
A: You need to perform a set of standard solid-state characterization techniques. The goal is to prove the absence of crystalline this compound and then to quantify the improvement in dissolution rate.
Table 1: Key Characterization Techniques for Solid Dispersions
| Technique | Purpose | Expected Result for a Successful Dispersion |
| Differential Scanning Calorimetry (DSC) | To assess the thermal properties and physical state (crystalline vs. amorphous). | The sharp melting point peak of crystalline this compound will disappear. A single, broad glass transition temperature (Tg) for the dispersion will be observed.[5] |
| X-Ray Powder Diffraction (XRPD) | To directly probe for crystallinity. | The characteristic sharp diffraction peaks of crystalline this compound will be absent. The diffractogram will show a broad, diffuse halo, which is indicative of an amorphous state.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions (e.g., hydrogen bonding) between this compound and the polymer carrier. | Shifts in the characteristic vibrational bands (e.g., C=O or O-H stretching) of this compound and/or PVP can indicate intermolecular interactions that help stabilize the amorphous form.[5] |
| In Vitro Dissolution Testing | To quantify the improvement in the rate and extent of dissolution. | When tested in a dissolution apparatus (e.g., USP Apparatus II) with a relevant medium (e.g., simulated gastric or intestinal fluid), the solid dispersion will show a significantly faster and more complete release of this compound compared to the crystalline drug or a simple physical mixture.[5][8] |
Section 3: Advanced Formulation and Evaluation
This section explores more complex strategies and the analytical methods required to validate them.
Problem Area 3: Employing Advanced Solubilization Technologies
A: Cyclodextrins (CDs) act as molecular hosts, encapsulating the lipophilic this compound molecule within their hydrophobic internal cavity.[12][13] This "inclusion complex" shields the drug from the aqueous environment, while the hydrophilic exterior of the CD interacts with water, leading to a significant increase in apparent solubility and dissolution.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.
Mechanism: this compound-Cyclodextrin Inclusion Complex
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
Protocol: Preparation of this compound-HP-β-CD Complex via Kneading Method
-
Molar Ratio: Determine the desired molar ratio (e.g., 1:1 or 1:2) of this compound to HP-β-CD.
-
Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Kneading: Slowly add the this compound powder to the paste while continuously triturating (kneading) with a pestle for 45-60 minutes. The continuous shear force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex and sieve it to obtain a uniform powder.
-
Characterization: Confirm complex formation using DSC, XRPD, and FTIR, similar to the methods used for solid dispersions. A phase-solubility study should also be performed to quantify the increase in solubility.
Problem Area 4: Analytical Methods and In Vivo Validation
A: The standard method for quantifying small molecules like this compound in complex matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV or Mass Spectrometry (MS) detector.[16]
Method Outline: RP-HPLC for this compound Quantification
-
For Formulations: Dissolve the formulation (e.g., solid dispersion) in a suitable solvent (like methanol), filter, and inject it into the HPLC system.
-
For Plasma/Serum Samples:
-
Sample Pre-treatment: This is critical to remove proteins that would interfere with the analysis. Protein precipitation is a common first step (e.g., adding acetonitrile or methanol to the plasma sample). This is followed by centrifugation.[17]
-
Extraction: A liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) step may be required to further clean up the sample and concentrate the analyte.[17]
-
Analysis: The final extracted and dried sample is reconstituted in the mobile phase and injected into the HPLC.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance, or an MS detector for higher sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of known this compound concentrations.
-
A: This is achieved by developing an In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property (dissolution rate) to an in vivo response (plasma concentration or amount of drug absorbed).[18] A "Level A" correlation, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, is the most rigorous and useful type.[19][20][21]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijcrt.org [ijcrt.org]
- 12. US20050249857A1 - Lignan complexes - Google Patents [patents.google.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 17. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
Validating the Anti-inflammatory Potential of Paulownin: An In Vitro Comparative Guide
For researchers and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Paulownin, a lignan found in plants of the Paulownia genus, has garnered interest for its various biological activities. This guide provides an in-depth, technical framework for validating the anti-inflammatory effects of this compound in vitro, with a comparative analysis against established anti-inflammatory drugs. We will delve into the causality behind experimental choices, ensuring a self-validating and robust methodological approach.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produces a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is tightly regulated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Extracts from Paulownia tomentosa, a source of this compound, have demonstrated anti-inflammatory properties by inhibiting the production of these key inflammatory molecules[1]. Specifically, these extracts have been shown to suppress the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages[1]. This provides a strong rationale for investigating the specific contribution of this compound to these effects and quantifying its potency relative to known anti-inflammatory agents.
Experimental Workflow for In Vitro Validation
A systematic in vitro evaluation is crucial to ascertain the anti-inflammatory efficacy and safety profile of a test compound. The following workflow provides a comprehensive approach to validating the anti-inflammatory effects of this compound.
Caption: A streamlined workflow for the in vitro validation of this compound's anti-inflammatory effects.
Cell Line Selection and Culture
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro. These cells are robust, easy to culture, and respond consistently to inflammatory stimuli like LPS, making them an ideal choice for initial screening and mechanistic studies[1].
Protocol: RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the anti-inflammatory effects of this compound, it is imperative to determine its non-toxic concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
LPS-Induced Inflammation and Measurement of Inflammatory Mediators
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound or reference drugs (dexamethasone, indomethacin) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess assay.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Comparative Analysis of Anti-inflammatory Efficacy
To contextualize the anti-inflammatory potential of this compound, its effects should be compared with well-characterized anti-inflammatory drugs. Dexamethasone, a potent corticosteroid, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID), serve as excellent positive controls. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Paulownia tomentosa Extract * | ~56.5 (equivalent to 200 µg/mL)[1] | Data not available | Data not available |
| Dexamethasone | ~0.05 - 0.1 | ~0.001 - 0.01 | ~0.001 - 0.01 |
| Indomethacin | ~25 - 50 | ~10 - 20 | ~10 - 20 |
*Note: Data is for a crude extract of Paulownia tomentosa, and the concentration of this compound within the extract is not specified. Further studies on pure this compound are required to determine its precise IC50 values.
Unraveling the Mechanism of Action: Signaling Pathway Analysis
Understanding how this compound exerts its anti-inflammatory effects at the molecular level is crucial. Western blotting can be employed to investigate the impact of this compound on the key signaling proteins within the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Western Blot Protocol:
-
Seed, pre-treat, and stimulate RAW 264.7 cells with LPS as previously described.
-
Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A reduction in the levels of p-IκBα and p-p65 in this compound-treated cells would indicate an inhibitory effect on the NF-κB pathway.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a critical role in regulating the expression of inflammatory mediators.
Caption: The modulatory effects of this compound on the MAPK signaling pathway.
Western Blot Protocol: Follow the same procedure as for the NF-κB pathway analysis, but use primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38.
Studies on Paulownia tomentosa extract suggest an inhibition of ERK phosphorylation in macrophages[1]. Interestingly, research on pure this compound in natural killer (NK) cells has shown an increase in JNK phosphorylation, while ERK and p38 phosphorylation were unaffected[2]. This highlights the importance of investigating the specific effects of pure this compound in macrophages to elucidate its precise mechanism of action in this cell type.
Conclusion and Future Directions
The in vitro validation framework presented here provides a robust methodology for characterizing the anti-inflammatory properties of this compound. The available evidence from studies on Paulownia tomentosa extracts strongly suggests that this compound likely contributes to the observed anti-inflammatory effects by inhibiting the production of key inflammatory mediators through the suppression of the NF-κB and ERK-MAPK signaling pathways.
However, to firmly establish this compound as a viable anti-inflammatory lead compound, further research is essential. Specifically, determining the IC50 values of pure this compound for the inhibition of NO, TNF-α, and IL-6 in LPS-stimulated macrophages is a critical next step. A direct comparative analysis with standard anti-inflammatory drugs in the same experimental system will provide a clear indication of its therapeutic potential. Furthermore, detailed mechanistic studies are required to confirm the precise effects of this compound on the NF-κB and MAPK signaling cascades in macrophages and to explore any potential cell-type-specific activities.
This comprehensive in vitro characterization will lay the groundwork for subsequent pre-clinical and clinical investigations, ultimately determining the utility of this compound as a novel therapeutic agent for the treatment of inflammatory diseases.
References
-
Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells. (2019). Journal of Korean Medicine. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2015). EXCLI Journal. [Link]
-
This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers in Pharmacology. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). Marine Drugs. [Link]
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. (2016). Planta Medica. [Link]
-
Second-Generation Inhibitors Demonstrate the Involvement of p38 Mitogen-Activated Protein Kinase in Post-Transcriptional Modulation of Inflammatory Mediators in Human Cultured Airway Smooth Muscle Cells and in Rodent Models of Airway Inflammation. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. (2009). Science Signaling. [Link]
-
Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. (2006). British Journal of Pharmacology. [Link]
-
MAPK/ERK Activation in Macrophages Promotes Leishmania Internalization and Pathogenesis. (2023). bioRxiv. [Link]
-
Prolonged Inhibition of the MEK1/2-ERK Signaling Axis Primes Interleukin-1 Beta Expression through Histone 3 Lysine 9 Demethylation in Murine Macrophages. (2023). International Journal of Molecular Sciences. [Link]
-
Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. (2023). Frontiers in Immunology. [Link]
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). Pharmaceutics. [Link]
-
Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. (2020). International Journal of Molecular Sciences. [Link]
-
Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. (2019). Molecules. [Link]
-
Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells. (2014). Journal of Microbiology and Biotechnology. [Link]
-
Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. (2020). Molecules. [Link]
-
Pinostrobin Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages. (2023). International Journal of Molecular Sciences. [Link]
-
Citrullination of NF‐κB p65 by PAD2 as a Novel Therapeutic Target for Modulating Macrophage Polarization in Acute Lung Injury. (2023). Advanced Science. [Link]
-
Pinosylvin Shifts Macrophage Polarization to Support Resolution of Inflammation. (2021). Molecules. [Link]
-
Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages. (2023). Food & Function. [Link]
Sources
Paulownin: A Comparative Technical Guide to Efficacy and Mechanism
The following guide provides a technical comparative analysis of Paulownin, a furofuran lignan isolated from Paulownia tomentosa, against established therapeutic agents. This document is structured for researchers and drug development professionals, focusing on quantitative efficacy, mechanistic differentiation, and experimental validation.
Content Type: Technical Comparison & Experimental Guide Subject: this compound (CAS: 13040-19-2) vs. Standard Therapeutic Agents Primary Application: Immunomodulation, Oncology Adjuvant, and Antiviral Scaffolding
Executive Summary
This compound is a bioactive furofuran lignan distinct from common flavonoids like Apigenin found in the same source (Paulownia tomentosa). Unlike standard chemotherapeutics (e.g., Doxorubicin) that function primarily through direct cytotoxicity, this compound exhibits a dual-modal mechanism : moderate direct cytotoxicity coupled with significant immunomodulation via NK cell activation .
While its direct IC50 values against cancer cell lines are higher (less potent) than synthetic standards, its ability to upregulate perforin and granzyme B via the JNK pathway positions it as a promising adjuvant for immunotherapy rather than a monotherapy replacement. Additionally, structural derivatives of this compound have shown high selectivity indices (SI > 16) against arboviruses such as Chikungunya.[1][2]
Comparative Analysis: Oncology & Immunomodulation
Efficacy Data: Direct Cytotoxicity vs. Immune Activation
The following table contrasts the direct cytotoxic potency of this compound with standard-of-care chemotherapeutics. Note the distinct difference in potency ranges, necessitating a shift in therapeutic strategy from "direct killing" to "immune enhancement."
Table 1: Comparative IC50 Values (In Vitro Models)
| Compound | Target Cell Line | IC50 / CC50 (µM) | Mechanism of Action | Primary Limitation |
| This compound | K562 (Leukemia) | ~70.6 | NK Cell Activation (Indirect), JNK phosphorylation | Moderate direct potency |
| This compound | HeLa (Cervical) | ~100.0 | Apoptosis induction, Cell cycle arrest | High effective dose |
| Doxorubicin | K562 | 0.03 - 0.8 | DNA intercalation, Topoisomerase II inhibition | Cardiotoxicity, MDR |
| 5-Fluorouracil | HeLa | 5.9 - 43.3 | Thymidylate synthase inhibition | GI toxicity, Resistance |
Analytic Insight: this compound is approximately 100-fold less potent than Doxorubicin in direct lysis. However, experimental data indicates that this compound at sub-cytotoxic doses (20 µM) significantly enhances NK-92 cell cytotoxicity against resistant tumors, suggesting its value lies in the tumor microenvironment (TME) rather than direct tumor ablation.
Mechanism of Action: NK Cell Activation Pathway
Unlike Doxorubicin which targets DNA directly, this compound acts as a signaling agonist in Natural Killer (NK) cells. The diagram below illustrates the confirmed signaling cascade.
Caption: this compound-mediated upregulation of NK cell lytic granules via the JNK signaling axis.[3]
Comparative Analysis: Antiviral Potential[1][2][4][5]
While Paulownia extracts (rich in Apigenin) are known for anti-enterovirus activity, This compound derivatives have emerged as specific inhibitors for arboviruses.
Table 2: Antiviral Efficacy of this compound Derivatives vs. Standard
| Agent | Target Virus | EC50 (µM) | Selectivity Index (SI) | Mechanism |
| This compound-Triazole | Chikungunya (CHIKV) | 9.05 | > 16.8 | Replication Inhibition (RT-qPCR confirmed) |
| Ribavirin (Control) | Broad Spectrum | ~260 | < 5.0 | Lethal mutagenesis |
| Apigenin (Ref) | Enterovirus 71 | 11.0 | 9.3 | IRES inhibition |
Key Finding: The this compound scaffold is amenable to "Click Chemistry" modification (e.g., triazole-chloroquinoline conjugation), yielding derivatives with superior Selectivity Indices compared to broad-spectrum antivirals like Ribavirin.
Experimental Protocol: NK Cell Cytotoxicity Assay
To validate this compound's immunomodulatory efficacy, the following Calcein-AM Release Assay is the gold standard.[3] This protocol avoids the radioactivity of Chromium-51 release assays while maintaining high sensitivity.
Objective
Quantify the enhancement of NK-92 cell lytic activity against K562 tumor cells following this compound treatment.
Workflow Diagram
Caption: Workflow for assessing this compound-induced enhancement of NK cell cytotoxicity.
Step-by-Step Methodology
-
Effector Cell Priming:
-
Culture NK-92 cells in α-MEM supplemented with 12.5% FBS, 12.5% horse serum, and 100 U/mL IL-2.
-
Treat cells with This compound (10–20 µM) for 24 hours. Note: Do not exceed 40 µM to avoid direct NK cell toxicity.
-
Control: Treat parallel wells with 0.1% DMSO (Vehicle).
-
-
Target Cell Labeling:
-
Harvest K562 cells (log phase).
-
Incubate with 10 µM Calcein-AM for 30 minutes at 37°C in serum-free medium.
-
Wash 3x with PBS to remove excess dye.
-
-
Co-Culture (Assay Setup):
-
Plate labeled K562 cells (Target, T) at
cells/well in a 96-well V-bottom plate. -
Add this compound-primed NK-92 cells (Effector, E) at varying E:T ratios (e.g., 2.5:1, 5:1, 10:1).
-
Controls Required:
-
Spontaneous Release: Target cells + Media only.
-
Maximum Release: Target cells + 2% Triton X-100.
-
-
-
Data Acquisition:
-
Incubate for 4 hours at 37°C / 5% CO2.
-
Centrifuge plate at 500 x g for 5 minutes.
-
Transfer 100 µL supernatant to a black 96-well plate.
-
Measure fluorescence (Ex: 485 nm / Em: 530 nm).
-
-
Calculation:
[3]
Pharmacokinetics & Safety Profile
-
Bioavailability: Like many lignans, this compound exhibits poor oral bioavailability due to low water solubility and first-pass metabolism. In the gut, it is likely metabolized by microbiota into enterodiol/enterolactone derivatives.[4]
-
Formulation Strategy: Current research suggests using nanoparticle encapsulation or lipid-based delivery systems to improve the plasma concentration profile, mirroring strategies used for Silymarin or Curcumin.
-
Safety: In vivo murine models (B16F10 melanoma) showed no significant weight loss or systemic toxicity at therapeutic doses (up to 40 mg/kg), indicating a favorable safety profile compared to the severe side effects of Doxorubicin (cardiotoxicity) or 5-FU (myelosuppression).
References
-
NK Cell Activation Mechanism
-
Antiviral Derivatives
-
General Paulownia Bioactivity
-
Paulownia Organs as Interesting New Sources of Bioactive Compounds. (2023).[10] International Journal of Molecular Sciences.
-
-
Comparative Chemotherapy Data
Sources
- 1. This compound triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation | MDPI [mdpi.com]
- 7. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Paulownin Yield from Paulownia tomentosa and Gmelina arborea
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the extraction, quantification, and comparative analysis of the lignan Paulownin from two distinct botanical sources.
Introduction: The Scientific Interest in this compound
This compound, a furofuran lignan, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Found in several plant species, it is particularly noted for its potential therapeutic applications, including anti-fungal and promising anti-tumor properties.[1][2] A key aspect of its anti-cancer potential lies in its ability to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system.[2][3] This guide provides an in-depth comparative analysis of this compound derived from two prominent botanical sources: the wood of Paulownia tomentosa (also known as the Princess Tree or Kiri) and Gmelina arborea (commonly called Beechwood or Gamhar).[1][4]
Paulownia tomentosa, native to eastern Asia, is a fast-growing deciduous tree recognized in traditional Chinese medicine and valued for its lightweight timber.[5][6] Its wood is a well-documented source of this compound.[2][7] Gmelina arborea, a fast-growing tree native to South and Southeast Asia, is also a significant source of various lignans, with its heartwood confirmed to contain this compound.[4][8][9]
This document serves as a technical resource for professionals in natural product chemistry and drug development. It details methodologies for extraction and quantification, presents available yield data for a critical comparison, and explains the causality behind the experimental choices, thereby providing a self-validating framework for future research.
Botanical and Phytochemical Overview
| Feature | Paulownia tomentosa | Gmelina arborea |
| Common Names | Royal Paulownia, Princess Tree, Kiri | Beechwood, Gmelina, Goomar Teak, Gamhar |
| Family | Paulowniaceae | Lamiaceae |
| Native Distribution | Eastern Asia (primarily China) | India, Myanmar, Thailand, and other parts of Southeast Asia |
| Key Phytochemicals | Lignans (this compound, Sesamin), Flavonoids, Phenolic Glycosides, Quinones, Terpenoids[5][10][11] | Lignans (this compound, Gmelinol, Arboreol, Epieudesmin), Flavonoids, Iridoid Glycosides[4][8][9][12][13] |
| Plant Part of Interest | Wood (Sapwood and Heartwood)[1][7] | Heartwood, Stem, Root[4][8][9][14] |
Both species are rich sources of bioactive secondary metabolites. While P. tomentosa is well-known for its geranylated flavonoids in addition to lignans, G. arborea is characterized by a diverse array of lignans and iridoid glycosides.[11][12][13] The primary source of this compound in both trees is the woody tissue, particularly the heartwood.[1][4][14]
Comparative Analysis of this compound Yield
Direct, standardized comparative studies on this compound yield from these two species are limited in scientific literature.[1] However, by synthesizing data from separate studies, we can establish a baseline for comparison. It is crucial to acknowledge that yield is highly dependent on the plant's age, geographical origin, part of the plant used, and the specific extraction and purification protocols employed.[3]
Table 1: Reported Yields of Extracts and this compound
| Plant Species | Plant Part | Extraction/Isolation Details | Reported Yield | Source |
| Paulownia tomentosa | Heartwood | Crude extract | ~7.59% | [1] |
| Paulownia tomentosa | Sapwood | Crude extract | ~8.43% | [1] |
| Paulownia tomentosa | Stem-wood (young) | Total extractives | ~13% | [15] |
| Gmelina arborea | Heartwood | Purified this compound | 28 mg (from an unspecified amount of starting material) | [1] |
| Gmelina arborea | Heartwood | Benzene extract (waxy material) | 3.1% | [14] |
| Gmelina arborea | Heartwood | Chloroform extract of aqueous extract | 0.34% | [14] |
Interpretation of Data:
The data highlights a critical distinction: reports on P. tomentosa often provide the yield of crude or total extracts, which contain a mixture of compounds including this compound.[1][15] In contrast, the available data for G. arborea specifies the amount of purified this compound isolated from a sample.[1] While a study on P. tomentosa identified this compound and sesamin as major antimicrobial compounds within its extracts, it did not quantify the precise percentage of this compound.[1][7] Therefore, the yields are not directly comparable. A standardized head-to-head study is necessary for a definitive quantitative comparison.[1]
Experimental Protocols: A Framework for Isolation and Quantification
To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These represent a synthesized workflow based on established methodologies for lignan isolation.[3]
General Extraction and Isolation Workflow
The isolation of this compound is a multi-step process that involves extraction, fractionation, and final purification, typically via chromatography. The causality behind this workflow is to systematically remove unwanted compounds and enrich the fraction containing the target lignan.
Caption: General workflow for this compound extraction and purification.
Step-by-Step Protocol: Extraction
This protocol describes a standard method for solvent extraction.
-
Material Preparation: Air-dry the heartwood of either P. tomentosa or G. arborea until a constant weight is achieved. Grind the wood into a coarse powder (e.g., 20-40 mesh) to maximize the surface area for solvent penetration.
-
Solvent Maceration: Macerate the powdered wood in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 48-72 hours.[3]
-
Causality: Ethanol is a polar solvent effective at extracting a broad range of secondary metabolites, including lignans. Maceration is a simple yet effective method that allows for thorough extraction with minimal thermal degradation of the target compounds.
-
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude ethanolic extract.[3]
-
Causality: Low-temperature evaporation prevents the thermal degradation of this compound.
-
Step-by-Step Protocol: Purification via Chromatography
-
Silica Gel Column Chromatography: Apply the crude extract (or a non-polar fraction thereof) to a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing polarity by adding ethyl acetate.
-
Causality: This step separates compounds based on their polarity. Lignans like this compound will elute in fractions of intermediate polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, pool the enriched fractions from the silica column and subject them to preparative HPLC.[3]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water. Adding 0.1% formic acid can improve peak sharpness.[3]
-
Detection: UV detector, typically at ~280 nm.
-
Causality: Reversed-phase HPLC separates compounds based on hydrophobicity, providing a higher degree of resolution to isolate this compound from structurally similar lignans.
-
Step-by-Step Protocol: Quantification via Analytical HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of crude extract or purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standards and samples onto an analytical HPLC system with a C18 column and a UV detector.
-
Quantification: Plot the peak area of the this compound standard against its concentration to create a linear calibration curve. Use the equation of the line to determine the concentration of this compound in the test samples based on their peak areas.
This compound's Biological Activity: A Mechanistic Insight
Recent studies have elucidated the mechanism behind this compound's anti-tumor effects, specifically its role in modulating NK cell activity. This action is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]
Caption: this compound-induced activation of the JNK pathway in NK cells.
Pathway Description:
-
Initiation: this compound interacts with the NK cell, triggering upstream kinases in the mitogen-activated protein kinase (MAPK) cascade.[3]
-
JNK Activation: These kinases phosphorylate and activate JNK.[3]
-
Transcription Factor Activation: Activated JNK moves into the nucleus and activates transcription factors like c-Jun.[3]
-
Gene Expression: This leads to increased expression of genes that code for cytotoxic proteins such as perforin and granzyme B.[2][3]
-
Enhanced Cytotoxicity: The upregulation of these cytolytic molecules enhances the NK cell's ability to identify and destroy target cancer cells.[2][3]
Conclusion and Future Directions
Both Paulownia tomentosa and Gmelina arborea are confirmed natural sources of the bioactive lignan this compound. While existing literature provides robust protocols for its isolation, a direct, quantitative comparison of yield between the two species remains a significant research gap. Current data suggests P. tomentosa wood contains a high percentage of total extractives, within which this compound is a key component.[1][7] Conversely, studies on G. arborea have successfully demonstrated the isolation of pure this compound.[1]
For drug development professionals, both species represent viable starting points for sourcing this promising anti-tumor compound. Future research should focus on a standardized comparative study using identical extraction and analytical methodologies to definitively determine which species offers a superior yield. Furthermore, exploring the influence of agronomic factors (e.g., plant age, cultivation conditions, and harvest time) on this compound concentration is essential for optimizing its production for pharmaceutical applications. The potent biological activity of this compound, particularly its ability to enhance NK cell-mediated cytotoxicity, validates its position as a high-value target for natural product-based oncology research.[2]
References
- A Comparative Analysis of this compound from Paulownia tomentosa and Gmelina arborea. Benchchem.
- Gmelina arborea: chemical constituents, pharmacological activities and applications. Journal of Medicinal Plants Research.
- Comparative study of biochemical composition of Paulownia tomentosa (Thunb.) Steud. genotypes. Agrobiodiversity for Improving Nutrition, Health and Life Quality.
- Extractives from Heartwoods: Part II *.
- Review on Gmelina arborea Roxb (Lamiaceae). Asian Journal of Research in Pharmaceutical Sciences.
- Chemical constituents and pharmacological potential of Gmelina arborea Roxb. (Lamiaceae): A review. FAO AGRIS.
- The Furofuran Lignan this compound: A Technical Guide to its Natural Sources, Isolation, and Biological Significance. Benchchem.
- An overview on Phytochemistry and Pharmacological properties of Gmelina arborea.
- Phytochemical profile of Paulownia tomentosa (Thunb). Steud.
- Gmelina arborea. Wikipedia.
- Chemical constituents and pharmacological potential of Gmelina arborea Roxb. (Lamiaceae): A review. Horizon e-Publishing Group.
- Biological Activities in Sapwood and Heartwood Extractives
- Phytochemical profile of Paulownia tomentosa (Thunb). Steud. PMC.
- Paulownia Organs as Interesting New Sources of Bioactive Compounds. PMC.
- Paulownia.
- specific gravity, fiber length, and extractive content of young paulownia. Semantic Scholar.
- This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gmelina arborea - Wikipedia [en.wikipedia.org]
- 5. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wood-database.com [wood-database.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical constituents and pharmacological potential of Gmelina arborea Roxb. (Lamiaceae): A review [agris.fao.org]
- 9. Chemical constituents and pharmacological potential of Gmelina arborea Roxb. (Lamiaceae): A review | Plant Science Today [horizonepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajpsonline.com [ajpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. wfs.swst.org [wfs.swst.org]
Structural Validation of Isolated Paulownin: A Comparative Guide to 2D NMR Efficacy
The following guide is structured as a high-level technical directive for researchers and analytical chemists. It bypasses generic templates to focus on the specific challenges of distinguishing Paulownin (a furofuran lignan) from its structural analogs (like Sesamin and Asarinin) using 2D NMR.
Executive Summary: The Necessity of 2D NMR
In the isolation of bioactive lignans from Paulownia species (e.g., P. tomentosa), the primary challenge is not extraction, but definitive structural assignment . This compound (
Standard 1D NMR (
Comparative Analysis: Validation Methodologies
The following table contrasts the reliability of characterizing this compound using 2D NMR versus alternative baseline methods.
| Feature | Method A: Full 2D NMR Suite (Recommended) | Method B: 1D NMR ( | Method C: LC-MS/MS |
| Structural Resolution | Absolute. Resolves atom-to-atom connectivity and stereochemistry. | Ambiguous. Cannot definitively assign the C-7 hydroxyl orientation (stereochemistry). | Low. Provides molecular weight and fragmentation, but no connectivity. |
| Isomer Differentiation | High. Distinguishes this compound from Epithis compound/Sesamin via NOE correlations. | Low. Chemical shift differences are often subtle (<0.1 ppm) and solvent-dependent. | Zero. Isomers often have identical masses and similar fragmentation patterns. |
| Symmetry Detection | High. Breaks | Medium. Signal doubling indicates asymmetry but doesn't explain why. | N/A. |
| Sample Recovery | 100% (Non-destructive). | 100% (Non-destructive). | 0% (Destructive). |
| Confidence Level | 99.9% (Publication Ready). | 60-70% (Tentative). | 40% (Screening only). |
Key Insight: Relying solely on Method B (1D NMR) often leads to the misidentification of this compound as "hydroxylated sesamin" without defining the specific stereochemistry at the C-7, C-8, C-8', and C-7' chiral centers.
Technical Protocol: The Self-Validating 2D NMR System
To confirm the structure of this compound, we utilize a Self-Validating Protocol . This means the data from one experiment (e.g., COSY) must mathematically and logically align with the next (e.g., HSQC). If they do not, the structure is rejected.
Phase 1: Sample Preparation
-
Solvent: Dissolve 5–10 mg of isolated this compound in 600 µL of CDCl
(Chloroform-d).-
Why? CDCl
provides excellent resolution for lignans and avoids the hydroxyl proton exchange often seen in MeOD, allowing the -OH signal (if sharp) to be potentially observed or at least preventing signal broadening of the adjacent H-7.
-
-
Vessel: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.
Phase 2: Acquisition & Logic Flow
Step 1:
H NMR (The Baseline)
-
Observation: Unlike the symmetric Sesamin (which shows simplified signals due to
symmetry), this compound must show a break in symmetry . -
The Marker: Look for the "benzylic" protons. In Sesamin, H-7 and H-7' are equivalent doublets. In this compound, H-7 is a doublet (d) at ~4.8 ppm , while H-7' (adjacent to the OH) is shifted significantly (often appearing as a singlet or doublet depending on dihedral angle, typically ~5.0-5.5 ppm).
-
Validation Check: The integration of the methylenedioxy protons (-O-CH
-O-) must equal 4H. If they appear as four distinct singlets (1H each) or two AB systems, asymmetry is confirmed.
Step 2: COSY (Correlation Spectroscopy)
-
Objective: Establish the spin system of the tetrahydrofuran core.
-
Pathway: Trace the connectivity:
. -
Critical this compound Feature: The coupling between H-7 and H-8 will be distinct from H-7' and H-8'. If the C-7 position is hydroxylated, the H-7/H-8 coupling constant (
) will change compared to the un-hydroxylated side.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: Assign protons to specific carbons.
-
The "Smoking Gun": Identify the Carbon at C-7.
-
Sesamin C-7/C-7': ~85 ppm (Ether linkage).[1]
-
This compound C-7 (Hydroxylated): Will shift to ~90-100 ppm (Hemiacetal-like or simply deshielded benzylic alcohol).
-
This compound C-7' (Ether): Remains at ~85 ppm.
-
-
Validation Check: Every proton signal from Step 1 must have a corresponding carbon cross-peak, except the -OH proton (which has no carbon).
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: Connect the aromatic rings to the central core (The "Superglue").
-
Protocol: Look for long-range couplings (
).-
The aromatic protons (H-2, H-6) must show correlations to C-7.
-
The methylenedioxy protons must correlate to the aromatic carbons (C-3, C-4).
-
Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: Stereochemistry (The Final Verdict). This is the most critical step for distinguishing this compound from its epimers.
-
Configuration: this compound is typically (+)-Paulownin with a specific configuration (e.g., 7R, 8R, 8'S, 7'S).
-
Correlations to Map:
-
Cis-Fusion: Strong NOE between H-8 and H-8' (confirming the cis-fused bicyclic core).
-
Substituent Orientation:
-
If H-7 correlates with H-8', they are cis (spatial proximity).
-
If H-7 does not correlate with H-8', they are likely trans (pseudo-equatorial).
-
-
-
Validation Check: The NOE pattern must be consistent with a single 3D conformer.
Visualization of the Workflow
The following diagrams illustrate the logical pathway for structural confirmation and the specific correlations required.
Diagram 1: The Self-Validating Logic Flow
This diagram outlines the decision-making process during the NMR analysis.
Caption: Logical workflow for distinguishing this compound from symmetric lignans using stepwise NMR validation.
Diagram 2: Key 2D NMR Correlations
This diagram visualizes the specific atom-to-atom correlations that define the this compound structure.
Caption: Critical NMR correlations. Red/Yellow nodes indicate the hydroxylation site distinguishing this compound.
References
-
Tóth, G., et al. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H. International Journal of Molecular Sciences, 24(5), 5841.[2] [Link](Methodology reference for lignan NMR)
-
Tebani, L., et al. (2025). NMR Characterization of Lignans. PMC - NIH. [Link](General reference for Lignan NMR patterns)
-
Domínguez-Robles, J., et al. (2020). Formosolv Pretreatment to Fractionate Paulownia Wood Following a Biorefinery Approach: Isolation and Characterization of the Lignin Fraction. MDPI. [Link]
Sources
An Independent Researcher's Guide to Verifying Paulownin's Effect on the JNK Signaling Pathway
This guide provides a comprehensive framework for the independent verification of Paulownin's effects on the c-Jun N-terminal kinase (JNK) signaling pathway. Designed for researchers in cell biology and drug discovery, this document moves beyond a simple recitation of facts to provide a logical, self-validating experimental workflow. We will explore the causality behind protocol choices, compare this compound's activity with established pathway modulators, and provide the detailed methodologies necessary to generate robust, publication-quality data.
Introduction: The JNK Pathway - A Fulcrum of Cellular Stress and Survival
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade within the mitogen-activated protein kinase (MAPK) family.[1] It serves as a central hub, integrating responses to a wide array of extracellular stimuli, including environmental stresses (UV radiation, osmotic shock), inflammatory cytokines (TNF-α), and growth factors.[2][3] The canonical pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MKK4 or MKK7), which in turn phosphorylates and activates JNK.[1][4] Activated JNK then translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex, thereby regulating genes involved in apoptosis, inflammation, proliferation, and differentiation.[2][5] Given its pivotal role in these fundamental processes, the JNK pathway is a highly sought-after target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory disorders.[6][7]
Diagram of the Core JNK Signaling Pathway
Caption: The canonical JNK signaling cascade.
Profiling the Modulators: this compound and Selected Controls
Independent verification requires well-defined controls to contextualize the activity of the test compound. Here, we profile this compound and select a known activator and inhibitor of the JNK pathway to serve as positive and negative controls, respectively.
This compound: A furofuran lignan naturally occurring in the wood of Paulownia species, most notably Paulownia tomentosa.[8][9] It has been credited with a range of biological functions, including anti-inflammatory, antioxidant, and neuroprotective activities.[10][11][12] Contrary to what might be expected from an "anti-inflammatory" agent, recent compelling evidence suggests that this compound's anti-tumor effects are mediated by activating the JNK signaling pathway, which enhances the cytotoxicity of Natural Killer (NK) cells.[13][14][15] This guide will therefore focus on verifying this activating effect.
Anisomycin (Positive Control): A bacteriostatic antibiotic that is widely used in cell biology as a potent activator of stress-activated protein kinases, including JNK and p38 MAPK.[16] It serves as a robust positive control to confirm that the cellular machinery for JNK activation is responsive in the chosen experimental model.
SP600125 (Negative Control / Specificity Control): A synthetic, reversible, ATP-competitive inhibitor with high affinity for JNK isoforms (JNK1, JNK2, and JNK3).[6][17] While it has some off-target effects, it remains a standard tool to demonstrate that a biological outcome is dependent on JNK activity.[17][18] It will be used to confirm that this compound's effects are indeed mediated through the JNK pathway.
| Compound | Class | Primary Source / Type | Mechanism on JNK Pathway | Role in Verification |
| This compound | Furofuran Lignan | Natural Product (Paulownia tomentosa) | Activator (increases JNK phosphorylation)[13][14] | Test Compound |
| Anisomycin | Pyrrolidine Antibiotic | Chemical Tool Compound | Potent Activator (induces stress response)[16] | Positive Control |
| SP600125 | Anthrapyrazole | Synthetic Small Molecule | Pan-Inhibitor (ATP-competitive)[17][] | Negative/Specificity Control |
A Step-by-Step Guide to Independent Verification
This section outlines a logical workflow to rigorously assess this compound's impact on the JNK pathway, from initial target engagement to downstream functional consequences.
Experimental Verification Workflow
Caption: A logical workflow for verifying this compound's effect on JNK.
Protocol 1: Cell Culture and Treatment
-
Rationale: The choice of cell line is critical. Based on published literature demonstrating this compound's JNK-activating effect, the NK-92 cell line (a human Natural Killer cell line) is an appropriate model.[13][14] A serum-starvation step before stimulation is often included to reduce baseline kinase activity, thus amplifying the signal-to-noise ratio upon treatment.
-
Methodology:
-
Cell Culture: Culture NK-92 cells in appropriate media (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2) at 37°C in a 5% CO₂ incubator. Maintain cell density according to supplier recommendations.
-
Seeding: Seed cells into 6-well plates at a density of 5 x 10⁵ cells/mL and allow them to acclimate for 24 hours.
-
Pre-treatment (for inhibitor): For wells designated for JNK inhibition, add SP600125 (final concentration 10-20 µM) and incubate for 1-2 hours prior to this compound treatment.
-
Treatment: Add the compounds to the respective wells. A typical treatment regime would be:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 20 µM)[13]
-
Anisomycin (Positive Control, e.g., 10 µg/mL)
-
SP600125 (10-20 µM) followed by this compound (20 µM)
-
-
Incubation: Incubate the cells for a time course (e.g., 15, 30, 60 minutes) for phosphorylation analysis or for a longer duration (24-48 hours) for viability assays. The short time course is crucial for capturing the transient peak of kinase phosphorylation.
-
Harvesting: For protein analysis, collect cells, wash with ice-cold PBS, and proceed immediately to cell lysis.
-
Protocol 2: Western Blot for JNK Phosphorylation
-
Rationale: Western blotting is the gold-standard method for detecting changes in protein phosphorylation status. By using antibodies specific to the phosphorylated form of JNK (p-JNK) and comparing its level to that of total JNK, we can directly quantify the activation of the kinase.
-
Methodology:
-
Cell Lysis: Lyse cell pellets in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Quantification: Clear the lysate by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-SAPK/JNK (Thr183/Tyr185) and total SAPK/JNK. Use a loading control like β-actin to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Express the results as the ratio of p-JNK to total JNK.
-
Protocol 3: Direct JNK Kinase Activity Assay
-
Rationale: While Western blotting shows phosphorylation, it is an indirect measure of activity. A direct kinase assay confirms that the phosphorylated JNK is enzymatically active. An immunoprecipitation-based assay isolates JNK from the lysate and then measures its ability to phosphorylate an exogenous substrate.[16][20]
-
Methodology:
-
Immunoprecipitation (IP):
-
Incubate 200-500 µg of protein lysate from each treatment group with an anti-JNK antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for another 2-3 hours.
-
Pellet the beads by centrifugation and wash 3-4 times with ice-cold IP buffer to remove non-specific binders.
-
-
Kinase Reaction:
-
Resuspend the bead pellet in 30 µL of kinase assay buffer.
-
Add 10 µL of a solution containing a JNK substrate (e.g., recombinant c-Jun) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding Laemmli buffer and boiling.
-
Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser63/73)). The strength of the phospho-c-Jun signal is directly proportional to JNK activity.
-
Alternatively, luminescent assays like the ADP-Glo™ Kinase Assay can be used, which measure ADP production as a proxy for kinase activity.[21]
-
-
Protocol 4: MTT Cell Viability Assay
-
Rationale: This assay provides a functional readout, connecting JNK pathway modulation to a cellular outcome. The MTT assay measures the metabolic activity of cells, which is often correlated with cell viability and proliferation.[22][23] It will help determine if JNK activation by this compound impacts cell health.
-
Methodology:
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls as described in Protocol 1, but incubate for a longer period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Analysis: Express the results as a percentage of the vehicle-treated control group.
-
Data Interpretation: Synthesizing the Evidence
| Treatment Group | Relative p-JNK/Total JNK Ratio (Western Blot) | Relative JNK Kinase Activity | Cell Viability (% of Control) | Interpretation |
| Vehicle Control | 1.0 | 1.0 | 100% | Baseline activity. |
| This compound (20 µM) | ~3.5 | ~3.2 | ~85% | Activates JNK phosphorylation and kinase function, leading to a modest decrease in viability in NK-92 cells. |
| Anisomycin (10 µg/mL) | ~5.0 | ~4.8 | ~60% | Confirms pathway is responsive (Positive Control). |
| This compound + SP600125 | ~1.2 | ~1.1 | ~98% | JNK inhibitor blocks this compound's effect, confirming the effect is JNK-dependent. |
Expert Analysis:
-
A significant increase in the p-JNK/Total JNK ratio following this compound treatment, similar to the Anisomycin control, would be the primary confirmation of JNK pathway activation.
-
This finding must be corroborated by the direct kinase assay, showing a corresponding increase in the phosphorylation of the c-Jun substrate.
-
Crucially, the reversal of these effects by pre-treatment with the JNK inhibitor SP600125 provides the necessary evidence for specificity. It validates that this compound's action is not due to a non-specific cellular stress but is mediated through the JNK kinase.
-
The MTT assay adds a functional dimension. In the context of NK cells, enhanced cytotoxic function (which would require a co-culture cytotoxicity assay not detailed here but referenced[13][14]) might be associated with a slight decrease in the NK cells' own viability over time, reflecting a state of high activation.
Conclusion
The independent verification of a compound's effect on a signaling pathway is a cornerstone of rigorous scientific inquiry. This guide outlines a comprehensive, multi-faceted approach to testing the hypothesis that this compound activates the JNK signaling pathway. By integrating biochemical analysis of protein phosphorylation, direct measurement of kinase activity, and assessment of functional cellular outcomes, researchers can generate a robust and defensible dataset. The inclusion of both positive and negative controls ensures that the observed effects are specific and not artifactual. Based on current literature, the expected outcome is that this compound acts as an activator of the JNK cascade, a finding with potential implications for its development in immunotherapy and other therapeutic areas.[13][14][15]
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Kim, Y. C., et al. (2010). Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The JNK signal transduction pathway. Schematic representation of the.... Retrieved from [Link]
-
Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound activates NK cells through the JNK signaling pathway. NK-92.... Retrieved from [Link]
-
Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed. Retrieved from [Link]
-
Park, E. S., et al. (2024). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of JNK signaling. The JNK pathway is activated.... Retrieved from [Link]
-
Assay Genie. (n.d.). JNK Activity Screening Kit. Retrieved from [Link]
-
Musgrove, E. A., et al. (2022). Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments. PMC. Retrieved from [Link]
-
whitelabs.org. (n.d.). JNK Kinase Assay. Retrieved from [Link]
-
MDPI. (2023, January 14). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Retrieved from [Link]
-
Gao, S., et al. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). MAPK JNK Cell signalling. Retrieved from [Link]
-
Lee, J. H., et al. (2017). Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Compositions comprising this compound and/or paulownia extracts and uses thereof.
-
Luarte, A., et al. (2021). JNK Pathway in CNS Pathologies. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa. Retrieved from [Link]
-
Bogoyevitch, M. A., et al. (2010). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. PMC. Retrieved from [Link]
-
Journal of Korean Medicine. (2019). Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells. Retrieved from [Link]
-
MDPI. (2023, April 11). Diplacone Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition. Retrieved from [Link]
-
Korea Science. (2022, June 28). Protective Effect of Paulownia tomentosa Fruits in an Experimental Animal Model of Acute Lung Injury. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer and other potential clinical applications of JNK inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 10). CJK-7, a Novel Flavonoid from Paulownia tomentosa Triggers Cell Death Cascades in HCT-116 Human Colon Carcinoma Cells via Redox Signaling. Retrieved from [Link]
-
Frontiers. (n.d.). This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]
-
Dżugan, M., et al. (n.d.). Bacteriostatic and antioxidant properties of paulownia leaf extracts (Paulownia spp.) as natural products in crop protection. Retrieved from [Link]
-
Santos, S., et al. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. PMC. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Retrieved from [Link]
Sources
- 1. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 6. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | this compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Potential Anti-inflammatory Effects of the Fruits of Paulownia tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells [jkom.org]
- 13. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promega.jp [promega.jp]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
